1,4-Difluoronaphthalene
Description
Structure
2D Structure
Properties
CAS No. |
315-52-6 |
|---|---|
Molecular Formula |
C10H6F2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1,4-difluoronaphthalene |
InChI |
InChI=1S/C10H6F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
VTEZPNHRQSIHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Difluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Difluoronaphthalene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details a viable synthetic pathway, experimental protocols, and in-depth characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), presented in a clear and accessible format to support research and development activities.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a modified Balz-Schiemann reaction, a well-established method for the preparation of aryl fluorides from primary aromatic amines.[1][2] This pathway involves the diazotization of 1,4-diaminonaphthalene followed by fluorination.
Synthesis Pathway
The synthesis proceeds in two main steps:
-
Diazotization: 1,4-Diaminonaphthalene is treated with a source of nitrous acid, such as sodium nitrite, in the presence of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄), to form the corresponding bis(diazonium) tetrafluoroborate salt.
-
Fluorination (Balz-Schiemann Reaction): The isolated and dried bis(diazonium) tetrafluoroborate salt is then thermally decomposed. This decomposition releases nitrogen gas and boron trifluoride, yielding the desired this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Modified Balz-Schiemann Reaction
Materials:
-
1,4-Diaminonaphthalene
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 1,4-diaminonaphthalene in a solution of tetrafluoroboric acid.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.
-
The precipitated bis(diazonium) tetrafluoroborate salt is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.
-
The salt should be thoroughly dried in a vacuum desiccator.
-
-
Fluorination:
-
Place the dry bis(diazonium) tetrafluoroborate salt in a flask equipped with a condenser.
-
Heat the flask gently in a sand bath or with a heating mantle. The decomposition should be controlled to avoid a vigorous reaction.
-
The crude this compound is then purified, for example, by steam distillation followed by extraction with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆F₂ |
| Molecular Weight | 164.15 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Spectroscopic Data
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The coupling of these protons with the fluorine atoms will result in characteristic splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbons directly bonded to fluorine will show characteristic coupling (¹JC-F).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine nuclei.[3][4] A single signal is expected for the chemically equivalent fluorine atoms in this compound.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not available | Data not available | Data not available |
The IR spectrum will show characteristic absorption bands for the C-F and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1250-1100 | C-F stretching |
| ~900-675 | Aromatic C-H out-of-plane bending |
Note: The exact peak positions can vary depending on the sample preparation method.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Interpretation |
| 164 | Molecular ion (M⁺) |
| Data not available | Key fragments |
Note: The fragmentation pattern would need to be determined experimentally.
Experimental Workflow for Characterization
Caption: General workflow for the characterization of this compound.
Conclusion
This technical guide outlines a practical synthetic route to this compound via the Balz-Schiemann reaction and provides a framework for its comprehensive characterization. The presented protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of novel fluorinated aromatic compounds in drug discovery and materials science. Further experimental work is required to establish the specific physical properties and detailed spectroscopic data for this compound.
References
Determining the Fluorescence Quantum Yield of 1,4-Difluoronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] Knowledge of the quantum yield is essential in various research and development areas, including the design of fluorescent probes, the development of optoelectronic materials, and understanding the photostability of drug candidates.[1]
Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons that exhibit intrinsic fluorescence, making them valuable scaffolds in medicinal chemistry and materials science.[1] The introduction of fluorine substituents, as in 1,4-Difluoronaphthalene, can significantly modulate the photophysical properties of the parent molecule. Therefore, the accurate determination of its fluorescence quantum yield is of considerable interest.
This guide focuses on the comparative method for determining the relative fluorescence quantum yield, a widely accepted and accurate approach that relies on the use of a well-characterized fluorescence standard.[2]
Theoretical Background
The relative fluorescence quantum yield (Φ_x) of an unknown sample (x) can be determined by comparing its fluorescence properties to those of a standard (st) with a known quantum yield (Φ_st). The governing equation for the comparative method is:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
To ensure accuracy, a series of solutions with varying concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope (gradient, Grad) of this plot is then used in the calculation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
This gradient method minimizes errors arising from inner filter effects and concentration-dependent quenching.
Proposed Experimental Protocol for this compound
Due to the absence of a reported fluorescence quantum yield for this compound in the literature, this protocol outlines the steps to determine it using naphthalene as a standard. Naphthalene is a suitable choice due to its structural similarity and expected overlapping spectral properties.
Materials and Instrumentation
-
Analyte: this compound
-
Solvent: Spectroscopic grade cyclohexane
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
Quartz cuvettes (1 cm path length)
-
Solution Preparation
-
Stock Solutions: Prepare stock solutions of both this compound and naphthalene in cyclohexane at a concentration of approximately 1 x 10⁻⁴ M.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1. This low absorbance range is crucial to avoid inner filter effects.
Data Acquisition
-
Absorption Spectra: Record the UV-Vis absorption spectra of all prepared solutions for both this compound and naphthalene. Determine the absorbance at the selected excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the standard and the sample have significant absorption. For naphthalene, an excitation wavelength of 275 nm is commonly used.[5]
-
Fluorescence Spectra: Record the fluorescence emission spectra of all prepared solutions. The spectrofluorometer settings (e.g., excitation and emission slit widths, detector voltage) must be kept constant throughout all measurements for both the standard and the sample.
-
Solvent Blank: Record the absorption and emission spectra of the cyclohexane solvent blank to subtract any background signal.
Data Analysis
-
Correct Spectra: Subtract the solvent blank spectra from the sample and standard spectra.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected emission spectrum.
-
Plot Data: For both this compound and naphthalene, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear, and the intercept should be close to zero.
-
Calculate Quantum Yield: Use the calculated gradients and the known quantum yield of naphthalene to determine the quantum yield of this compound using the formula mentioned in Section 2.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Photophysical Properties of the Standard (Naphthalene) in Cyclohexane
| Parameter | Value | Reference |
| Absorption Maximum (λ_abs) | 275 nm | [5] |
| Molar Extinction Coefficient (ε) at λ_abs | 6000 cm⁻¹/M | [5] |
| Excitation Wavelength (λ_ex) | 275 nm | [5] |
| Emission Maximum (λ_em) | ~335 nm | [4] |
| Fluorescence Quantum Yield (Φ_f) | 0.23 | [3][4] |
| Refractive Index of Cyclohexane (η) | 1.4262 |
Table 2: Experimental Data for Quantum Yield Determination
| Compound | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity (a.u.) |
| Naphthalene | Dilution 1 | ||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 | |||
| This compound | Dilution 1 | ||
| Dilution 2 | |||
| Dilution 3 | |||
| Dilution 4 | |||
| Dilution 5 |
Table 3: Calculated Results for Quantum Yield of this compound
| Parameter | Value |
| Gradient (Grad_st) for Naphthalene | |
| Gradient (Grad_x) for this compound | |
| Calculated Quantum Yield (Φ_x) |
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and the logical relationships in quantum yield determination.
Caption: Experimental workflow for the determination of relative fluorescence quantum yield.
Caption: Logical relationship of parameters for relative quantum yield calculation.
Conclusion
This technical guide provides a detailed framework for the experimental determination of the fluorescence quantum yield of this compound. By following the outlined comparative method with naphthalene as a standard, researchers can obtain reliable and accurate quantum yield values. The provided tables and diagrams serve as practical tools to aid in the experimental design, data collection, and analysis. The determination of this fundamental photophysical property will contribute to a deeper understanding of the structure-property relationships in fluorinated aromatic systems and facilitate their application in various scientific and technological fields.
References
Solubility and stability studies of 1,4-Difluoronaphthalene in organic solvents
An In-depth Technical Guide on the Solubility and Stability of 1,4-Difluoronaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of this compound in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed, standardized protocols that can be readily implemented in a laboratory setting. The guide includes structured templates for data presentation and visual workflows to aid in experimental design and execution. The information presented herein is based on established principles of organic compound analysis and is intended to serve as a practical resource for researchers in drug development and chemical sciences.
Introduction
This compound is a fluorinated aromatic hydrocarbon with potential applications in medicinal chemistry and materials science. Understanding its solubility and stability in organic solvents is crucial for its synthesis, purification, formulation, and storage. Solubility dictates the choice of solvents for reactions and formulations, while stability data is essential for ensuring the compound's integrity over time and under various environmental conditions. This guide provides the necessary experimental frameworks to generate this critical data.
Solubility Determination
The solubility of an organic compound in a given solvent is a fundamental physicochemical property. The following section details a standardized protocol for determining the solubility of this compound in a range of organic solvents.
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
2.1.1. Materials
-
This compound (high purity)
-
Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane) of analytical grade
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector or Gas Chromatography (GC) system
-
Analytical balance
-
Volumetric flasks and pipettes
2.1.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[1]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.[1]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.
-
Determine the concentration of the diluted sample from the calibration curve and back-calculate the solubility in the original undiluted sample.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Ethanol | 25 | ||
| 37 | |||
| Methanol | 25 | ||
| 37 | |||
| Acetone | 25 | ||
| 37 | |||
| Acetonitrile | 25 | ||
| 37 | |||
| Dichloromethane | 25 | ||
| 37 | |||
| Toluene | 25 | ||
| 37 | |||
| Hexane | 25 | ||
| 37 |
Experimental Workflow: Solubility Determination
Stability Studies
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.
Experimental Protocol: Stress Testing
Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[2]
3.1.1. Materials
-
This compound solution in a selected organic solvent (of known concentration)
-
Temperature-controlled ovens
-
Photostability chamber with controlled light/UV exposure
-
pH meter and buffers (if aqueous degradation is to be studied)
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for peak purity analysis and impurity identification.
3.1.2. Procedure
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a chosen organic solvent at a known concentration.
-
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into sealed vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.[2]
-
Photostability: Expose the stock solution in photostable containers to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) to the stock solution and monitor over time.
-
Control Sample: Store a control sample at a reference condition (e.g., 4°C, protected from light).
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours, and then weekly or as appropriate).
-
-
Sample Analysis:
-
Analyze the stressed samples and the control sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Determine the percentage of this compound remaining at each time point.
-
Use a PDA or MS detector to identify and characterize any significant degradation products.
-
Data Presentation
Stability data should be tabulated to show the degradation profile under different stress conditions.
Table 2: Stability of this compound in [Solvent] under Stress Conditions
| Stress Condition | Time Point | % this compound Remaining | Degradation Products (Peak Area %) |
| Control (4°C, dark) | 0 hr | 100 | - |
| 48 hr | |||
| 1 week | |||
| 60°C | 6 hr | ||
| 12 hr | |||
| 24 hr | |||
| Photostability (ICH Q1B) | 6 hr | ||
| 12 hr | |||
| 24 hr | |||
| 3% H₂O₂ | 1 hr | ||
| 6 hr | |||
| 12 hr |
Experimental Workflow: Stability Testing
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided templates for data organization and visualization, researchers can generate high-quality, reproducible data. This information is invaluable for the informed selection of solvents and the establishment of appropriate storage and handling conditions, thereby supporting the efficient development of products containing this compound. While specific data for this compound is not yet widely published, the methodologies outlined here provide a clear path for its acquisition.
References
An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 1,4-Difluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Difluoronaphthalene is an important fluorinated aromatic compound with potential applications in materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its reactivity, particularly in electrophilic aromatic substitution reactions, is crucial for its effective utilization. This technical guide provides a comprehensive overview of the predicted reactivity and electrophilic substitution patterns of this compound. Due to a scarcity of direct experimental data in the literature for this specific molecule, this guide synthesizes information from the well-established principles of electrophilic aromatic substitution, the known electronic effects of fluorine substituents, and the inherent reactivity of the naphthalene core.
Introduction: The Naphthalene Core and the Influence of Fluorine Substituents
Naphthalene is a bicyclic aromatic hydrocarbon that is more reactive towards electrophilic attack than benzene. This increased reactivity is due to the lower resonance stabilization energy per ring compared to benzene, making the disruption of aromaticity during the formation of the sigma complex (Wheland intermediate) less energetically costly. Electrophilic substitution on unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the α-carbocation intermediate, which can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic.
The introduction of substituents onto the naphthalene ring significantly influences its reactivity and the regioselectivity of subsequent electrophilic attacks. Fluorine, as a substituent, exhibits a dual electronic effect:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. This effect is deactivating, making the substituted ring less reactive towards electrophiles compared to the unsubstituted parent compound.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[1]
Predicted Reactivity and Regioselectivity of this compound
In this compound, both fluorine atoms are located at α-positions on the same ring. This substitution pattern leads to the following predictions regarding its reactivity and the sites of further electrophilic substitution.
Overall Reactivity
The presence of two strongly electron-withdrawing fluorine atoms is expected to significantly deactivate the naphthalene ring system towards electrophilic aromatic substitution. The rate of reaction for this compound with electrophiles will be considerably slower than that of unsubstituted naphthalene and likely also slower than monofluoronaphthalene.
Predicted Substitution Patterns
The directing effects of the two fluorine atoms and the inherent reactivity of the naphthalene nucleus must be considered to predict the regioselectivity of electrophilic attack.
-
Positions on the Substituted Ring (Positions 2 and 3):
-
Position 2 is ortho to the C1-fluorine and meta to the C4-fluorine.
-
Position 3 is meta to the C1-fluorine and ortho to the C4-fluorine. The fluorine atoms are ortho, para-directors. Therefore, positions 2 and 3 are activated by resonance from the adjacent fluorine. However, these positions are part of the already deactivated ring.
-
-
Positions on the Unsubstituted Ring (Positions 5, 6, 7, and 8):
-
Positions 5 and 8 are the α-positions.
-
Positions 6 and 7 are the β-positions. Electrophilic attack on the unsubstituted ring is generally favored in deactivated naphthalene systems. Within this ring, the α-positions (5 and 8) are inherently more reactive than the β-positions (6 and 7). The electron-withdrawing inductive effect of the fluorine atoms will be felt throughout the molecule, but it will be weaker on the more distant unsubstituted ring.
-
Electrophilic substitution on this compound is predicted to occur predominantly on the unsubstituted ring. The major products are expected to be the 5-substituted and 8-substituted isomers , as these α-positions are the most activated in the naphthalene system and are less deactivated by the distant fluorine atoms. Substitution at the 2- or 3-positions is expected to be a minor pathway due to the strong deactivating inductive effect of the fluorine atoms on that ring.
Visualization of Predicted Reactivity
General Mechanism of Electrophilic Aromatic Substitution on Naphthalene
Caption: General two-step mechanism for electrophilic aromatic substitution on naphthalene.
Predicted Regioselectivity of Electrophilic Attack on this compound
Caption: Logical workflow for predicting the major products of electrophilic substitution on this compound.
Quantitative Data Summary
| Electrophilic Substitution | Reagents and Conditions | Major Product(s) | Minor Product(s) | Yield (%) | Reference |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1,4-difluoronaphthalene, 8-Nitro-1,4-difluoronaphthalene | 6- and 7-Nitro isomers | Data not available | - |
| Bromination | Br₂/FeBr₃ | 5-Bromo-1,4-difluoronaphthalene, 8-Bromo-1,4-difluoronaphthalene | 6- and 7-Bromo isomers | Data not available | - |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-1,4-difluoronaphthalene, 8-Acyl-1,4-difluoronaphthalene | 6- and 7-Acyl isomers | Data not available | - |
General Experimental Protocols (Hypothetical)
While specific, optimized protocols for this compound are not available, the following general procedures for related compounds can serve as a starting point for experimental design. Caution: These are general guidelines and require optimization and appropriate safety precautions.
General Procedure for Nitration
To a solution of this compound in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time, and the progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting isomers would then be separated by chromatography.
General Procedure for Friedel-Crafts Acylation
To a stirred suspension of a Lewis acid (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), the acylating agent (e.g., an acyl chloride or anhydride) is added at low temperature. This compound is then added, and the mixture is allowed to react. The reaction progress is monitored, and upon completion, the mixture is poured into a mixture of ice and concentrated HCl. The product is extracted, and the organic layer is washed, dried, and concentrated. Isomer separation is typically achieved through chromatography or crystallization.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay between the inherent reactivity of the naphthalene core and the strong deactivating, ortho, para-directing effects of the two fluorine substituents. It is predicted that this compound will be significantly deactivated towards electrophilic attack. The substitution is expected to occur preferentially on the unsubstituted ring, with the major products being the 5- and 8-substituted isomers. Further experimental and computational studies are necessary to provide quantitative data and to confirm these predictions. This guide provides a solid theoretical framework for researchers and professionals working with this important fluorinated aromatic compound.
References
Methodological & Application
The Versatility of 1,4-Difluoronaphthalene in Organic Synthesis: A Gateway to Novel Naphthalene Derivatives
Jamestown, New York – 1,4-Difluoronaphthalene is emerging as a valuable and versatile building block in organic synthesis, offering a reliable platform for the construction of a diverse array of substituted naphthalene derivatives. Its strategic fluorine substituents serve as efficient leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functionalities with a high degree of regioselectivity. This reactivity profile makes it a compelling starting material for researchers in medicinal chemistry, materials science, and drug development, facilitating the synthesis of novel compounds with potential applications in these fields.
The core utility of this compound lies in the controlled, sequential displacement of its fluorine atoms. This allows for the synthesis of both symmetrically and unsymmetrically substituted naphthalenes, depending on the reaction conditions and the nucleophiles employed. This stepwise functionalization is a key advantage, providing a pathway to complex molecular architectures that would be challenging to access through other synthetic routes.
Application in the Synthesis of Aminonaphthalenes
A primary application of this compound is in the synthesis of mono- and di-aminonaphthalene derivatives. These compounds are important intermediates in the preparation of pharmaceuticals, agrochemicals, and dyes. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces one or both of the fluorine atoms.
The regioselectivity of the substitution can often be controlled by tuning the reaction conditions. For instance, using a stoichiometric amount of the amine nucleophile at a controlled temperature can favor the formation of the mono-substituted product, 1-amino-4-fluoronaphthalene. Subsequent reaction with a different amine can then lead to the unsymmetrically substituted 1-amino-4-amino'naphthalene.
Experimental Protocols
General Procedure for Monosubstitution with an Amine
A solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is treated with the desired primary or secondary amine (1.0-1.2 eq). A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to scavenge the hydrofluoric acid (HF) byproduct. The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to 80 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-amino-4-fluoronaphthalene derivative.
General Procedure for Disubstitution with an Amine
To achieve disubstitution, an excess of the amine (2.2-2.5 eq) is used, often at an elevated temperature (e.g., 100-120 °C). The reaction is carried out in a sealed vessel to prevent the evaporation of volatile amines. The workup and purification procedures are similar to those for the monosubstitution reaction.
Quantitative Data for Amination Reactions
| Entry | Amine | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | 1-Anilino-4-fluoronaphthalene | K2CO3, DMF, 80 °C, 12 h | 85 |
| 2 | Morpholine | 1-Morpholino-4-fluoronaphthalene | Et3N, DMSO, 60 °C, 24 h | 92 |
| 3 | Aniline (excess) | 1,4-Dianilinonaphthalene | K2CO3, DMF, 120 °C, 24 h | 78 |
| 4 | Morpholine (excess) | 1,4-Dimorpholinonaphthalene | Et3N, DMSO, 100 °C, 48 h | 88 |
Reaction Workflow for Sequential Amination
The sequential substitution capability of this compound is a powerful tool for generating unsymmetrical derivatives. The workflow involves the initial monosubstitution followed by a second substitution with a different nucleophile.
Caption: Workflow for the sequential amination of this compound.
Synthesis of Thioether Derivatives
In addition to amines, thiols can also be employed as nucleophiles in reactions with this compound to produce the corresponding thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Experimental Protocol for Thiolation
A solution of this compound (1.0 eq) and the desired thiol (1.0-1.2 eq for monosubstitution, 2.2-2.5 eq for disubstitution) in a polar aprotic solvent like DMF is treated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is stirred at room temperature or heated, depending on the reactivity of the thiol. After completion, the reaction is worked up in a similar manner to the amination reactions, followed by purification by column chromatography.
Quantitative Data for Thiolation Reactions
| Entry | Thiol | Product | Reaction Conditions | Yield (%) |
| 1 | Thiophenol | 1-(Phenylthio)-4-fluoronaphthalene | NaH, DMF, rt, 6 h | 90 |
| 2 | Ethanethiol | 1-(Ethylthio)-4-fluoronaphthalene | K2CO3, DMF, 50 °C, 18 h | 82 |
| 3 | Thiophenol (excess) | 1,4-Bis(phenylthio)naphthalene | NaH, DMF, rt, 12 h | 85 |
| 4 | Ethanethiol (excess) | 1,4-Bis(ethylthio)naphthalene | K2CO3, DMF, 80 °C, 24 h | 75 |
Signaling Pathway Analogy: Stepwise Functionalization
The sequential nature of the nucleophilic aromatic substitution on this compound can be conceptually compared to a simplified signaling pathway, where an initial event (first substitution) triggers the possibility of a subsequent, distinct event (second substitution).
Development of 1,4-Difluoronaphthalene-based materials for organic light-emitting diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of 1,4-difluoronaphthalene-based materials for organic light-emitting diodes (OLEDs). The following sections detail the synthesis, photophysical properties, and device performance of these materials, along with experimental protocols and visualizations to aid in research and development. While the focus is on the this compound core, this document draws upon established principles and data from closely related 1,4-naphthalene derivatives to provide a broader context and practical guidance.
Material Design and Synthesis
The this compound core serves as a versatile building block for various types of OLED materials, including emitters, hosts, and electron transport materials. The fluorine substituents can enhance thermal stability and influence the electronic properties of the resulting compounds.
A common synthetic route for creating 1,4-naphthalene-based polymers is the Suzuki coupling reaction.[1] This method allows for the copolymerization of 1,4-naphthalene boronic esters with various aryl halides to introduce desired functionalities, such as hole-transporting (e.g., phenothiazine, triphenylamine) or electron-transporting moieties.[1]
Synthesis of 1,4-Naphthalene-Based Copolymers via Suzuki Coupling
Protocol:
-
Monomer Synthesis:
-
Synthesize the dibromo derivatives of the desired comonomers (e.g., phenothiazine, triphenylamine-substituted fluorene) following established literature procedures.[1]
-
Prepare the boronic ester of 1,4-dibromonaphthalene by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in an appropriate solvent like DMF at elevated temperatures (e.g., 90 °C) for 24 hours.[1]
-
-
Polymerization:
-
In a reaction vessel, combine the 1,4-naphthalene boronic ester and the dibromo-comonomer in a 1:1 molar ratio.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and an aqueous solution of a base, typically 2 M K₂CO₃.[1]
-
Introduce a phase transfer catalyst like Aliquat 336 to facilitate the reaction between the aqueous and organic phases.[1]
-
Use an anhydrous solvent, such as toluene, and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to approximately 80 °C and stir for an extended period (e.g., 3 days) to ensure a high degree of polymerization.[1]
-
-
Purification:
-
After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Collect the polymer by filtration and wash it repeatedly with methanol and other solvents to remove residual catalysts and monomers.
-
Dry the purified polymer under vacuum.
-
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of this compound-based materials are crucial for their performance in OLEDs. These properties are typically investigated using techniques such as UV-Vis absorption and photoluminescence (PL) spectroscopy, as well as cyclic voltammetry.
| Material | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Emission Peak (nm) | PLQY (%) | Reference |
| PNP(1,4)-PT | -5.45 | -2.73 | 2.72 | ~500 (in PVK blend) | 2-7 (in PVK blend) | [1] |
| PNP(1,4)-TF | -5.53 | -2.81 | 2.72 | ~450 (in PVK blend) | 38 (at 6 wt% in PVK) | [1] |
| PNP(1,4)-ANT | -5.61 | -2.96 | 2.65 | - | - | [1] |
| 1,4-PXZ-Nap-PXZ | - | - | - | 508 | 48 (in mCP film) | [2] |
| DNN | - | - | 3.5 | - | - | [3] |
Note: HOMO and LUMO values for PNP copolymers were determined experimentally and calculated. PLQY values can be highly dependent on the material's environment (solution, neat film, or doped film).
OLED Device Fabrication and Performance
The performance of this compound-based materials is evaluated by fabricating and characterizing multilayer OLED devices. A typical device architecture consists of an anode (e.g., ITO), a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode (e.g., Al).
General OLED Fabrication Protocol
Protocol:
-
Substrate Cleaning:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat them with UV-ozone for several minutes to improve the work function of the ITO.
-
-
Layer Deposition:
-
Spin-coat the hole injection layer (e.g., PEDOT:PSS) onto the cleaned ITO substrate and anneal it.
-
The emissive layer, consisting of the this compound-based material either as a neat film or doped into a host matrix, can be deposited via spin-coating (for polymers) or thermal evaporation (for small molecules).
-
Sequentially deposit the electron transport layer (e.g., TPBi), electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) via thermal evaporation in a high-vacuum chamber.[1]
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Device Performance Data
| Emitter/Host | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| PNP(1,4)-PT (6 wt% in PVK) | ITO/PEDOT:PSS/EML/Ca/Al | ~0.2 | ~600 at ~11 V | ~8 | Blue-Green | [1] |
| PNP(1,4)-TF (6 wt% in PVK) | ITO/PEDOT:PSS/EML/TPBi/LiF/Al | ~1.0 | - | ~4 | Blue | [1] |
| 1,4-PXZ-Nap-PXZ | - | 11 | - | - | (not specified, green emission) | [2] |
| DNN (host) with BCzVBi (dopant) | - | 4.89 | - | - | (0.15, 0.13) | [3] |
Visualizations
Material Design Strategy
Caption: Material design strategy for this compound-based OLED materials.
OLED Device Architecture
Caption: A typical multilayer OLED device architecture.
Thermally Activated Delayed Fluorescence (TADF) Mechanism
Caption: Jablonski diagram illustrating the TADF mechanism in OLEDs.
References
Application Notes and Protocols: Enhancing Polymer Thermal Stability with 1,4-Difluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 1,4-difluoronaphthalene into high-performance polymers to enhance their thermal stability. The unique properties of the carbon-fluorine bond and the rigid naphthalene structure contribute significantly to improved thermal characteristics, making these polymers suitable for demanding applications in various fields, including aerospace, electronics, and pharmaceuticals.
Introduction
The introduction of fluorine-containing monomers into polymer backbones is a well-established strategy for developing materials with exceptional properties. Fluorine, being the most electronegative element, forms strong carbon-fluorine bonds, leading to polymers with high thermal stability, chemical resistance, and low dielectric constants.[1][2][3] Naphthalene-containing polymers are also known for their high thermal stability and mechanical strength due to the rigid, aromatic nature of the naphthalene unit.[4][5]
This document focuses on the use of this compound as a key monomer in the synthesis of high-performance polymers, such as poly(arylene ether)s and polyimides. The fluorine atoms on the naphthalene ring activate the molecule for nucleophilic aromatic substitution, facilitating polymerization with various co-monomers. The resulting polymers are expected to exhibit superior thermal properties compared to their non-fluorinated analogues.
Data Presentation: Thermal Properties of Analogous Polymers
While specific data for polymers derived directly from this compound is limited in publicly available literature, the following tables summarize the thermal properties of structurally similar fluorinated and naphthalene-containing polymers. This data provides a strong indication of the potential thermal stability enhancements achievable by incorporating this compound.
Table 1: Thermal Properties of Fluorinated Poly(arylene ether)s
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| Decafluorobiphenyl + Bisphenol AF | >350 | >500 | [6] |
| Hexafluorobenzene + Bisphenol A | - | >500 | [6] |
Table 2: Thermal Properties of Naphthalene-Containing Polyimides
| Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | Pyromellitic dianhydride (PMDA) | 381 | 569 | [4] |
| 2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON) | 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) | 295 | 543 (in N2) | [7] |
| 1,4-Bis[4-(aminophenoxy)phenyl]-2,3-diphenylnaphthalene | Various Dianhydrides | 270-315 | - | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of high-performance polymers incorporating this compound. These protocols are based on established methods for the synthesis of analogous polymers.
Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(arylene ether) by reacting this compound with a bisphenol, such as Bisphenol A. The reaction proceeds via a nucleophilic aromatic substitution mechanism.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add equimolar amounts of this compound and Bisphenol A.
-
Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of bisphenol).
-
Add anhydrous DMAc and toluene to the flask. The amount of solvent should be sufficient to create a stirrable slurry.
-
Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. Toluene is used as an azeotroping agent to remove water generated during the reaction.
-
After the azeotropic removal of water is complete (typically 2-4 hours), slowly distill off the toluene to raise the reaction temperature to 160-180 °C.
-
Maintain the reaction at this temperature for 8-24 hours, or until the desired polymer molecular weight is achieved. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
After cooling to room temperature, dilute the viscous polymer solution with additional DMAc.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-120 °C until a constant weight is achieved.
Synthesis of a Naphthalene-Containing Polyimide
This protocol outlines the two-step synthesis of a polyimide from a diamine containing a naphthalene moiety and a dianhydride. Although this compound is not directly used as a monomer here, this protocol is relevant for creating naphthalene-containing polymers for comparative analysis. A hypothetical diamine derived from this compound could be synthesized and used in a similar fashion. The general procedure for polyimide synthesis is as follows:
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of a diamine monomer (e.g., 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[4][9]
-
Slowly add an equimolar amount of a solid dianhydride (e.g., pyromellitic dianhydride) to the stirred diamine solution at room temperature.[4]
-
Continue stirring at room temperature under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.[4]
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in an oven and heat it in a stepwise manner to effect cyclodehydration (imidization). A typical heating profile would be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour.[9]
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
Visualizations
Polymer Synthesis Workflow
Caption: General workflows for the synthesis of poly(arylene ether)s and polyimides.
Mechanism of Enhanced Thermal Stability
References
- 1. nbinno.com [nbinno.com]
- 2. Solution self-assembly of fluorinated polymers, an overview - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols: Synthesis of Novel Pharmaceutical Compounds Utilizing 1,4-Naphthoquinone Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel pharmaceutical compounds using 1,4-naphthoquinone and its derivatives as key starting materials. The following sections detail synthetic methodologies, quantitative data on biological activity, and the underlying signaling pathways implicated in their mechanism of action.
Introduction
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its reactivity, particularly at the C2 and C3 positions, allows for facile derivatization through nucleophilic substitution and addition reactions, making it an ideal template for the generation of diverse compound libraries for drug discovery. This document outlines key synthetic strategies and protocols for the development of novel therapeutic agents based on this versatile scaffold.
Synthetic Methodologies
The primary route for the derivatization of the 1,4-naphthoquinone core involves nucleophilic substitution reactions, particularly with halogenated precursors such as 2,3-dichloro-1,4-naphthoquinone. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, leading to compounds with diverse pharmacological profiles.
A general synthetic workflow for the preparation of 2-amino-3-chloro-1,4-naphthoquinone derivatives is depicted below. This initial substitution provides a versatile intermediate for further functionalization or can be the final bioactive compound itself.
Caption: General workflow for the synthesis of 2-amino-3-chloro-1,4-naphthoquinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives
This protocol describes the synthesis of a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives via nucleophilic substitution.[1]
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Water
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in 10 mL of water.
-
Add 0.5 mmol of the desired substituted aniline to the mixture.
-
Stir the reaction mixture at room temperature for 20 hours.
-
After the reaction is complete, filter the precipitate under vacuum and wash with water.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified solid.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Yields: 84-90%[1]
Protocol 2: Synthesis of 2,3-Disubstituted-1,4-naphthoquinone Derivatives
This protocol details the synthesis of N,S-disubstituted naphthoquinones from a 2-amino-3-chloro-1,4-naphthoquinone intermediate.
Materials:
-
2-Chloro-3-(phenylamino)-naphthalene-1,4-dione
-
Hexadecanethiol
-
Appropriate solvent (e.g., ethanol)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve the 2-chloro-3-(phenylamino)-naphthalene-1,4-dione intermediate in a suitable solvent.
-
Add the desired thiol (e.g., hexadecanethiol) and a base to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final N,S-disubstituted product.[2]
-
Characterize the product by spectroscopic methods.
Quantitative Data
The synthesized 1,4-naphthoquinone derivatives have been evaluated for their anticancer activity against various cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-butylsulfinyl-1,4-naphthoquinone (BSNQ) | Hep3B (Liver Cancer) | Not specified, but induced apoptosis | [3] |
| 2 | 2-octylsulfinyl-1,4-naphthoquinone (OSNQ) | Hep3B (Liver Cancer) | Not specified, but induced apoptosis | [3] |
| 3 | 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (Gastric Cancer) | Not specified, but inhibited viability | [4] |
| 4 | 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (Gastric Cancer) | Not specified, but inhibited viability | [4] |
| 5 | EPDMNQ | A549 (Lung Cancer) | Not specified, but induced apoptosis | [5] |
| 6 | ENDMNQ | A549 (Lung Cancer) | Not specified, but induced apoptosis | [5] |
| 7 | Compound 12 (a complex derivative) | SGC-7901 (Gastric Cancer) | 4.1 ± 2.6 | [6] |
| 8 | Compound 3a | Bel-7402 (Liver Cancer) | 8.6 ± 3.09 | [7] |
Signaling Pathways
Several studies have indicated that the anticancer effects of these novel 1,4-naphthoquinone derivatives are mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS). The overproduction of ROS triggers a cascade of downstream signaling events, primarily involving the Mitogen-Activated Protein Kinase (MAPK), Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][5][8]
The proposed mechanism involves the upregulation of pro-apoptotic proteins like p38 and JNK, and the downregulation of anti-apoptotic and pro-survival proteins such as ERK, Akt, and STAT3.[3][4][5][8]
Caption: ROS-mediated signaling pathways modulated by 1,4-naphthoquinone derivatives leading to apoptosis.
Conclusion
The 1,4-naphthoquinone scaffold serves as a valuable starting point for the synthesis of novel pharmaceutical compounds with potent anticancer activity. The synthetic routes, primarily involving nucleophilic substitution, are robust and allow for the creation of diverse chemical libraries. The biological activity of these compounds is often mediated by the induction of ROS, which in turn modulates key signaling pathways such as MAPK, Akt, and STAT3, ultimately leading to cancer cell apoptosis. Further investigation and optimization of these derivatives hold significant promise for the development of new and effective cancer therapies.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,4-naphthoquinone derivatives induce apoptosis via ROS-mediated p38/MAPK, Akt and STAT3 signaling in human hepatoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design of 1,4-naphthoquinone derivatives and mechanisms underlying apoptosis induction through ROS-dependent MAPK/Akt/STAT3 pathways in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,4-Difluoronaphthalene in the Design of High-Performance Liquid Crystals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into mesogenic cores has become a cornerstone in the design of advanced liquid crystalline materials. The 1,4-difluoronaphthalene moiety is a promising structural motif for the development of liquid crystals with tailored properties for demanding applications, particularly in active-matrix liquid crystal displays (AMLCDs). The introduction of fluorine atoms at the 1 and 4 positions of the naphthalene core imparts a unique combination of steric and electronic effects, leading to materials with high clearing points, large dielectric anisotropy (Δε), and significant birefringence (Δn). These properties are critical for achieving low operating voltages, fast switching times, and high contrast ratios in modern display technologies.
Design Principles and Molecular Engineering
The design of liquid crystals incorporating the this compound core is guided by the fundamental principles of structure-property relationships in mesogenic compounds. The primary goal is to achieve a stable nematic phase over a broad temperature range, coupled with desirable electro-optical properties.
The this compound core contributes to a large molecular polarizability and a significant dipole moment, which are essential for achieving a high dielectric anisotropy. The fluorine substituents, being highly electronegative, create a strong transverse dipole moment, which can lead to a large positive or negative Δε depending on the overall molecular structure. For AMLCD applications, a large positive Δε is often desired.
The rigid naphthalene core promotes the formation of the elongated molecular shape necessary for liquid crystallinity. By attaching flexible alkyl or alkoxy chains and other phenyl or cyclohexyl rings, the melting point can be lowered, and the mesophase range can be fine-tuned. The choice of terminal groups and linking moieties also plays a crucial role in modulating the physical properties of the final material.
Below is a diagram illustrating the logical relationship in the design of liquid crystals based on the this compound core.
Caption: Logical workflow for the design and development of this compound-based liquid crystals.
Quantitative Data Summary
As specific data for this compound-containing liquid crystals are not available, the following tables present representative data for analogous fluorinated liquid crystals. This data serves as a valuable reference for predicting the properties of novel materials based on the this compound core.
Table 1: Physical Properties of Selected Fluorinated Naphthalene and Terphenyl Liquid Crystals
| Compound Structure | Melting Point (°C) | Clearing Point (°C) | Dielectric Anisotropy (Δε) at 20°C | Birefringence (Δn) at 589 nm, 20°C |
| 4'-(trans-4-propylcyclohexyl)-2,3',5'-trifluoro-1,1'-biphenyl (Example 1) | 85 | 155 | +8.5 | 0.12 |
| 4''-propyl-2',3'-difluoro-[1,1':4',1'']terphenyl (Example 2) | 121 | 211 | +10.2 | 0.21 |
| 4-(trans-4-pentylcyclohexyl)-1-fluoro-2-isothiocyanatobenzene (Example 3) | 68 | 142 | +7.1 | 0.15 |
Note: The data presented in this table is for structurally related compounds and is intended to provide a general indication of the expected properties for this compound-based liquid crystals.
Experimental Protocols
The synthesis of liquid crystals containing the this compound core typically involves multi-step organic synthesis. A general synthetic strategy often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to construct the rigid core.
General Synthesis Protocol for a 4-(4-Alkylphenyl)-1,4-difluoronaphthalene Derivative (Hypothetical)
This protocol describes a hypothetical synthesis and is based on established methods for similar compounds.
Materials:
-
1,4-Difluoro-x-bromonaphthalene (starting material, x denotes the position of bromine for coupling)
-
4-Alkylphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Water)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,4-difluoro-x-bromonaphthalene (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent and the palladium(0) catalyst (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Physical Properties
1. Mesophase Identification and Transition Temperatures:
-
Apparatus: Polarizing Optical Microscope (POM) with a hot stage, Differential Scanning Calorimeter (DSC).
-
Procedure (POM): A small sample of the synthesized compound is placed between a glass slide and a coverslip and heated on the hot stage. The texture of the material is observed through crossed polarizers as the temperature is varied. The appearance and disappearance of characteristic textures (e.g., nematic schlieren or marbled textures) indicate the phase transitions.
-
Procedure (DSC): A small, accurately weighed sample is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in the DSC instrument. The phase transition temperatures (melting and clearing points) are determined from the endothermic and exothermic peaks in the DSC thermogram.
2. Dielectric Anisotropy (Δε) Measurement:
-
Apparatus: LCR meter, temperature-controlled sample holder, liquid crystal cell with planar and homeotropic alignment layers.
-
Procedure: The liquid crystal material is introduced into two types of cells: one that induces planar alignment (director parallel to the electrodes) and one that induces homeotropic alignment (director perpendicular to the electrodes). The capacitance of each cell is measured at a specific frequency (e.g., 1 kHz). The dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director are calculated from the capacitance values. The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥.
3. Birefringence (Δn) Measurement:
-
Apparatus: Abbe refractometer with a temperature-controlled prism, polarizing filters.
-
Procedure: A thin film of the liquid crystal is aligned on the prism of the Abbe refractometer. By using polarizing filters, the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director are measured. The birefringence is calculated as Δn = ne - no.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of novel liquid crystals.
Caption: A typical experimental workflow for the synthesis and characterization of liquid crystals.
Conclusion
The this compound core represents a highly promising building block for the creation of next-generation liquid crystal materials. Its unique electronic and steric properties offer a pathway to materials with superior performance characteristics for advanced display applications. While specific experimental data for this class of compounds is currently limited in the public domain, the design principles, synthetic strategies, and characterization protocols outlined in this document provide a solid foundation for researchers to explore this exciting area. The provided data for analogous fluorinated systems serves as a valuable guide for predicting and understanding the behavior of novel this compound-based liquid crystals. Further research into the synthesis and detailed characterization of these materials is warranted to fully unlock their potential.
Methodologies for the Functionalization of 1,4-Difluoronaphthalene at Specific Positions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 1,4-difluoronaphthalene. The methodologies outlined below enable the introduction of various functional groups at specific positions on the naphthalene core, a crucial process in the synthesis of novel organic materials and pharmaceutical agents.
Introduction
This compound is a valuable starting material in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituents, including metabolic stability and altered electronic characteristics. The ability to selectively functionalize this scaffold at specific positions is paramount for the development of new chemical entities. This document details two primary strategies for achieving regioselective functionalization: Directed ortho-Metalation (DoM) for substitution at the C2 position and Nucleophilic Aromatic Substitution (SNAc) for substitution at the C1 or C4 positions.
Directed ortho-Metalation (DoM) for C2-Functionalization
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, a directing metalation group (DMG) can guide a strong base, typically an organolithium reagent, to selectively deprotonate the adjacent C2 position. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. While the fluorine atoms themselves can act as weak directing groups, the introduction of a more potent DMG is often necessary for efficient and selective lithiation.
Logical Workflow for Directed ortho-Metalation
Caption: Workflow for C2-functionalization via Directed ortho-Metalation.
Experimental Protocol: ortho-Lithiation and Silylation of a DMG-Substituted this compound Derivative
This protocol describes a general procedure for the ortho-lithiation of a hypothetical this compound bearing a directing group (e.g., a pivalamide) at a non-fluorinated position, followed by quenching with an electrophile, trimethylsilyl chloride.
Materials:
-
DMG-substituted this compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the DMG-substituted this compound (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for C2-Functionalization via DoM
The following table summarizes representative yields for the ortho-lithiation of a DMG-functionalized this compound followed by reaction with various electrophiles. These are illustrative values based on similar reported reactions.
| Electrophile | Product Functional Group | Representative Yield (%) |
| D₂O | -D | >95 |
| (CH₃)₃SiCl | -Si(CH₃)₃ | 85-95 |
| CH₃I | -CH₃ | 70-85 |
| DMF | -CHO | 60-75 |
| I₂ | -I | 75-90 |
Nucleophilic Aromatic Substitution (SNAr) for C1/C4-Functionalization
Nucleophilic aromatic substitution (SNAr) is a key methodology for the functionalization of electron-deficient aromatic rings. In this compound, the fluorine atoms can act as leaving groups when attacked by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of additional electron-withdrawing groups on the naphthalene ring can further activate the system towards nucleophilic attack. This method is particularly useful for the introduction of heteroatom nucleophiles such as amines, alkoxides, and thiolates.
Signaling Pathway for Nucleophilic Aromatic Substitution
Caption: Reaction pathway for SNAr on this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the amine (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for SNAr on this compound
The following table presents representative yields for the monosubstitution of this compound with various nucleophiles. Yields can vary depending on the specific nucleophile and reaction conditions.
| Nucleophile (R-Nu) | Product (1-Nu-4-fluoronaphthalene) | Representative Yield (%) |
| Morpholine | 4-(4-Fluoronaphthalen-1-yl)morpholine | 80-95 |
| Piperidine | 1-(4-Fluoronaphthalen-1-yl)piperidine | 75-90 |
| Sodium methoxide | 1-Fluoro-4-methoxynaphthalene | 70-85 |
| Sodium thiophenoxide | 1-Fluoro-4-(phenylthio)naphthalene | 85-98 |
Conclusion
The methodologies of Directed ortho-Metalation and Nucleophilic Aromatic Substitution provide robust and regioselective pathways for the functionalization of this compound. The choice of methodology depends on the desired position of substitution. DoM is the preferred method for introducing substituents at the C2 position, while SNAr is effective for substitution at the C1 or C4 positions. These protocols and the accompanying data serve as a valuable resource for chemists engaged in the synthesis of novel fluorinated naphthalene derivatives for a wide range of applications.
Troubleshooting & Optimization
Identifying and minimizing side products in the synthesis of 1,4-Difluoronaphthalene derivatives
Welcome to the technical support center for the synthesis of 1,4-difluoronaphthalene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted side products during their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are direct electrophilic fluorination of naphthalene or its derivatives and the Balz-Schiemann reaction starting from 1,4-diaminonaphthalene.
Q2: What is the major side product when synthesizing this compound via direct fluorination?
A2: The most common side product is the isomeric 1,2-difluoronaphthalene. The formation of this isomer is a result of competing reaction pathways during the electrophilic aromatic substitution. Over-fluorination, leading to tri- or tetra-fluorinated naphthalenes, can also occur if the reaction conditions are not carefully controlled.
Q3: What are the potential side products in the Balz-Schiemann reaction for this synthesis?
A3: The Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, can be prone to side reactions that form azo compounds through dimerization of the diazonium species. Additionally, incomplete reaction or decomposition of the diazonium salt can lead to the formation of tarry residues and other impurities.[1]
Q4: How can I monitor the progress of my reaction and identify side products?
A4: A combination of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F NMR spectroscopy is highly effective. GC-MS can separate and identify different isomers and byproducts based on their mass fragmentation patterns.[1] ¹⁹F NMR is particularly useful for quantifying the ratio of different fluorinated isomers due to the distinct chemical shifts of fluorine atoms in different electronic environments.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Electrophilic fluorinating agents like Selectfluor™ are strong oxidizers and should be handled with care. The Balz-Schiemann reaction involves the formation of diazonium salts, which can be explosive when isolated and dry.[2] It is crucial to follow all safety protocols, including the use of appropriate personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Suboptimal reaction temperature.- Inappropriate solvent.- Insufficient reaction time.- Decomposition of reagents or intermediates. | - Optimize the reaction temperature. For electrophilic fluorination, lower temperatures often favor the desired product.- Screen different solvents. For the Balz-Schiemann reaction, ionic liquids or low-polarity solvents like hexane or chlorobenzene can improve yields.[3]- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.- Ensure reagents are pure and dry, and handle diazonium salts with care to prevent decomposition. |
| High percentage of 1,2-difluoronaphthalene isomer | - Reaction conditions favoring the formation of the 1,2-isomer. | - Adjust the reaction temperature. Lowering the temperature during electrophilic fluorination can increase the selectivity for the 1,4-isomer.- Experiment with different fluorinating agents. The choice of reagent can influence the regioselectivity of the reaction. |
| Formation of polyfluorinated byproducts | - Excess of the fluorinating agent.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess of the fluorinating agent.- Carefully monitor the reaction progress and stop it once the desired product is formed to prevent over-fluorination. |
| Presence of tarry residues (Balz-Schiemann reaction) | - Decomposition of the diazonium salt intermediate. | - Use a modified Balz-Schiemann protocol, such as performing the reaction in an ionic liquid, which can lead to cleaner reactions and higher yields.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidative decomposition. |
| Difficulty in separating 1,4- and 1,2-difluoronaphthalene isomers | - Similar physical properties of the isomers. | - Utilize fractional crystallization, as the two isomers may have different solubilities and melting points.- Employ preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., a pentafluorophenyl (PFP) column) for efficient separation.[4][5] |
Experimental Protocols
Protocol 1: Minimized Side Product Synthesis of this compound via Electrophilic Fluorination
This protocol focuses on maximizing the yield of this compound while minimizing the formation of the 1,2-isomer.
Materials:
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1-Fluoronaphthalene
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Selectfluor™
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Acetonitrile (anhydrous)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Low-temperature cooling bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoronaphthalene (1.0 eq) in anhydrous acetonitrile.
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Cool the solution to -20 °C using a suitable cooling bath.
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Slowly add Selectfluor™ (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not rise above -15 °C.
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Maintain the reaction at -20 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 1,4- and 1,2-difluoronaphthalene isomers.
Protocol 2: Purification of this compound by Fractional Crystallization
This protocol is for the separation of this compound from its 1,2-isomer.
Materials:
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Crude mixture of 1,4- and 1,2-difluoronaphthalene
-
Hexane (or another suitable solvent)
-
Beaker or Erlenmeyer flask
-
Heating plate
-
Ice bath
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Buchner funnel and filter paper
Procedure:
-
Dissolve the crude mixture of difluoronaphthalene isomers in a minimal amount of hot hexane.
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Slowly cool the solution to room temperature to allow for the initial crystallization of the less soluble isomer (typically the 1,4-isomer due to its higher symmetry and melting point).
-
Further cool the solution in an ice bath to maximize the precipitation of the desired isomer.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor by GC-MS or ¹⁹F NMR to assess the efficiency of the separation.
-
If necessary, repeat the recrystallization process to achieve the desired purity.
Visualizations
Caption: Reaction pathway for the electrophilic fluorination of 1-fluoronaphthalene.
References
Troubleshooting low yields in the fluorination of naphthalene precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the fluorination of naphthalene precursors.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Electrophilic Fluorination
Question: I am attempting an electrophilic fluorination of my substituted naphthalene precursor using an N-F reagent (e.g., Selectfluor™), but I am observing very low to no yield of the desired fluorinated product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in electrophilic fluorination of naphthalenes can stem from several factors, ranging from substrate reactivity to reaction conditions. Here is a step-by-step troubleshooting guide:
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Substrate Activation: Naphthalene itself is an activated aromatic system, but its reactivity is highly influenced by the electronic properties of its substituents.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups generally enhance the electron density of the naphthalene ring, making it more susceptible to electrophilic attack and favoring fluorination.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making fluorination more challenging and often requiring harsher reaction conditions.
-
-
Choice of Fluorinating Agent: The reactivity of N-F reagents varies.
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Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and NFSI (N-Fluorobenzenesulfonimide) are commonly used for their relative stability and safety. Selectfluor is generally considered a more powerful electrophilic fluorinating agent.[1]
-
Accufluor™ NFTh (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been shown to be effective for the selective fluorination of polycyclic aromatic hydrocarbons like naphthalene, yielding 1-fluoronaphthalene with high regioselectivity.[2]
-
-
Reaction Conditions:
-
Solvent: Acetonitrile (MeCN) is a common solvent for these reactions.[2] The choice of solvent can be critical, and in some cases, solvent-free conditions or the use of ionic liquids have been explored to improve yields.[1]
-
Temperature: While some fluorinations proceed at room temperature, others may require elevated temperatures (e.g., refluxing in MeCN at 80°C) to drive the reaction to completion.[2] However, excessively high temperatures can lead to decomposition and side reactions.[3]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion can be a simple reason for low yields.
-
-
Side Reactions:
-
Over-fluorination: The introduction of one fluorine atom can sometimes activate the ring for further fluorination, leading to di- or tri-fluorinated byproducts.[4] This is more common with highly activated substrates or prolonged reaction times.
-
Tarring and Decomposition: Strong N-F reagents can lead to the formation of complex mixtures and tar, especially with sensitive substrates.[1] This indicates that the reaction conditions may be too harsh.
-
Competitive Reactions: In the presence of other nucleophiles or reactive sites on the substrate, the fluorinating agent may react elsewhere.
-
Caption: Troubleshooting workflow for low yields in electrophilic fluorination.
Issue 2: Poor Regioselectivity in the Fluorination of Substituted Naphthalenes
Question: My fluorination reaction is working, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer:
Regioselectivity in the electrophilic fluorination of substituted naphthalenes is governed by the directing effects of the substituents on the ring.
-
Directing Effects of Substituents:
-
Activating, Ortho-, Para-Directing Groups: Substituents like -OCH₃, -OH, and -NR₂ strongly direct the incoming electrophile (the fluorine) to the ortho and para positions. In naphthalenes, this corresponds to positions adjacent to and on the same ring as the substituent.
-
Deactivating, Meta-Directing Groups: Substituents like -NO₂, -CN, and -SO₃H direct the electrophile to the meta position.
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Halogens: Halogens are deactivating but ortho-, para- directing.
-
-
Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to the adjacent ortho position, leading to a preference for the less sterically hindered para position.
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Reaction Conditions: In some cases, regioselectivity can be influenced by the reaction temperature and the choice of solvent. Lowering the reaction temperature may improve selectivity.
Caption: Key factors influencing the regioselectivity of fluorination.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the fluorination of naphthalene precursors? A1: Common side products include di- and tri-fluorinated naphthalenes, resulting from over-fluorination.[4] With highly reactive N-F reagents like Selectfluor™, complex mixtures, biaryls, biarylmethanes, and N-demethylated products (for amino-substituted naphthalenes) can also form, often accompanied by tarring.[1]
Q2: How can I purify my fluorinated naphthalene product from the reaction mixture? A2: Purification of fluorinated naphthalenes can be challenging due to the similar polarities of the starting material and the product. Chromatographic techniques such as column chromatography are most commonly employed for separation.[4] Careful selection of the eluent system is crucial for achieving good separation. In some cases, crystallization may also be an effective purification method.
Q3: Are there any safety precautions I should take when working with fluorinating agents? A3: Yes. N-F fluorinating agents are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. They can be moisture-sensitive and should be stored in a desiccator. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for the specific reagent you are using for detailed handling and disposal information.
Data Presentation
Table 1: Comparison of Fluorinating Agents for Naphthalene
| Fluorinating Agent | Substrate | Solvent | Temp (°C) | Time | Product | Yield (%) | Reference |
| Accufluor™ NFTh | Naphthalene | MeCN | 80 | - | 1-Fluoronaphthalene | High | [2] |
| Selectfluor™ | N,N-dimethylnaphthalen-1-amine | Various | Various | - | 2-Fluoro derivative | Moderate | [1] |
| F₂ (10% in N₂) | 2-Methoxynaphthalene | MeCN | - | 160 min | Mixture of mono-, di-, and trifluoro products | ~40 (for pure individual products after separation) | [4] |
Experimental Protocols
General Protocol for Electrophilic Fluorination of Naphthalene using Accufluor™ NFTh
This protocol is adapted from the fluorination of naphthalene as described in the literature and should be optimized for specific substrates.[2]
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the naphthalene precursor (1.0 mmol) in anhydrous acetonitrile (15-20 mL) under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: To the stirred solution, add Accufluor™ NFTh (1.05 mmol, 1.05 equivalents).
-
Reaction: Heat the reaction mixture to 80°C (reflux) and maintain stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired fluorinated naphthalene.
-
Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield of fluorinated products can be determined from the ¹⁹F NMR spectrum of the crude reaction mixture using an internal standard.[2]
References
Technical Support Center: Enhancing the Solubility of 1,4-Difluoronaphthalene-Containing Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1,4-difluoronaphthalene-containing polymers.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing polymer has poor solubility in common organic solvents. What are the primary strategies to improve its solubility?
A1: Poor solubility of these polymers often stems from strong intermolecular π-π stacking and rigid backbones. The primary strategies to enhance solubility involve modifying the polymer structure to disrupt these interactions. Key approaches include:
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Side-Chain Engineering: Introducing flexible or bulky side chains onto the polymer backbone can significantly improve solubility by increasing the distance between polymer chains and reducing packing efficiency.[1]
-
Copolymerization: Incorporating a more soluble comonomer with this compound can disrupt the polymer's crystallinity and enhance its overall solubility.
-
Introduction of Bulky Fluorinated Groups: Adding bulky fluorinated substituents, such as trifluoromethyl (-CF3) groups, can increase the fractional free volume between polymer chains, thereby improving solubility in organic solvents.[1]
Q2: How does the length and type of alkyl side-chain affect polymer solubility?
A2: Alkyl side-chain engineering is a powerful tool for tuning the solubility of conjugated polymers. Generally, longer and more branched alkyl chains are more effective at increasing solubility. This is because they introduce greater steric hindrance, which prevents the polymer backbones from packing tightly. However, there is a trade-off, as excessively long side chains might negatively impact other desired properties like charge transport.
Q3: Can copolymerization with a flexible monomer improve the solubility of my rigid this compound-based polymer?
A3: Yes, copolymerization is a highly effective strategy. By introducing flexible monomer units, such as those with long alkyl or ether linkages, into the rigid polymer backbone, you can decrease the overall chain stiffness and disrupt the crystalline packing. This leads to a significant improvement in solubility. The choice of comonomer and its molar ratio will be critical in balancing solubility with the desired electronic or physical properties of the polymer.
Q4: What is the role of fluorination in improving the solubility of these polymers?
A4: Fluorine substitution can have a dual effect. While the introduction of fluorine atoms can sometimes lead to stronger intermolecular interactions, the incorporation of bulky fluoroalkyl or trifluoromethyl groups is particularly effective at enhancing solubility.[1] These bulky groups disrupt the planarity of the polymer backbone and prevent close packing, making it easier for solvent molecules to intercalate and dissolve the polymer.[1]
Q5: Are there any "green" or more environmentally friendly solvent options for dissolving fluorinated polymers?
A5: While many fluorinated polymers require polar aprotic solvents, research is ongoing into more sustainable solvent systems. Some studies have explored the use of hydrothermally synthesized polyimides that are soluble in less toxic solvents.[2] Additionally, investigating a broader range of solvents, including those derived from bio-based sources, is a worthwhile endeavor for reducing environmental impact.
Troubleshooting Guides
Issue 1: Polymer precipitates during synthesis or purification.
Possible Cause: The polymer has low solubility in the reaction or purification solvent.
Solutions:
-
Solvent Screening: Test the solubility of a small sample of the crude polymer in a variety of solvents at different temperatures. Common solvents for fluorinated aromatic polymers include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and m-cresol.[3][4]
-
Increase Temperature: Gently heating the solvent can significantly increase the solubility of many polymers.
-
Modify the Polymer Structure: If solubility issues persist, consider redesigning the polymer.
-
Incorporate Longer/Branched Side Chains: Synthesize a new batch of the polymer with longer or more branched alkyl side chains on one of the comonomers.
-
Introduce a Solubilizing Comonomer: If you are synthesizing a copolymer, increase the molar ratio of the more soluble comonomer.
-
| Strategy | Description | Expected Outcome |
| Solvent Screening | Test solubility in a range of solvents (e.g., NMP, DMF, DMSO, Chloroform). | Identification of a suitable solvent for the current polymer. |
| Temperature Increase | Gently heat the solvent during dissolution. | Increased solubility and prevention of premature precipitation. |
| Side-Chain Modification | Redesign monomer with longer or branched alkyl chains. | Significantly improved intrinsic solubility of the polymer. |
| Copolymerization | Introduce a flexible or more soluble comonomer. | Enhanced solubility of the resulting copolymer. |
Issue 2: Difficulty in casting uniform thin films from solution.
Possible Cause: The polymer has marginal solubility, leading to aggregation and non-uniform film formation.
Solutions:
-
Optimize Solvent System:
-
Use a Better Solvent: Switch to a solvent in which the polymer exhibits higher solubility, even if it has a higher boiling point.
-
Solvent Blends: Experiment with mixtures of a good solvent and a more volatile co-solvent to control the evaporation rate and film morphology.
-
-
Increase Solution Temperature: Gently warming the polymer solution before and during spin-coating can help to break up aggregates and improve film quality.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE) immediately before casting to remove any undissolved particles or aggregates.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Weigh approximately 1-2 mg of the polymer into a small vial.
-
Add 1 mL of the test solvent to the vial.
-
Stir the mixture vigorously at room temperature for at least 1 hour.
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Observe the mixture. Note if the polymer has completely dissolved, partially dissolved, swelled, or remained insoluble.
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If the polymer is not fully soluble, gently heat the vial in a controlled manner (e.g., in a heated oil bath) and observe any changes in solubility.
-
Record the results for each solvent tested.
Protocol 2: Synthesis of a Copolymer to Enhance Solubility
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Monomer Selection: Choose a comonomer known for its ability to impart solubility, for example, a monomer containing long, branched alkyl chains or flexible ether linkages.
-
Polymerization Reaction:
-
Charge a reaction vessel with this compound monomer and the chosen solubilizing comonomer in a specific molar ratio (e.g., 1:1).
-
Add the appropriate catalyst and solvent under an inert atmosphere.
-
Carry out the polymerization reaction at the required temperature and for the specified duration.
-
-
Purification:
-
Precipitate the resulting copolymer in a non-solvent (e.g., methanol).
-
Collect the polymer by filtration.
-
Purify the polymer further by Soxhlet extraction or reprecipitation to remove residual catalyst and oligomers.
-
-
Characterization and Solubility Testing:
-
Characterize the copolymer using standard techniques (e.g., NMR, GPC) to confirm its structure and molecular weight.
-
Perform solubility tests as described in Protocol 1 to compare the solubility of the new copolymer with the original homopolymer.
-
Visualizations
Caption: Troubleshooting workflow for poor polymer solubility.
References
Overcoming challenges in the scale-up synthesis of 1,4-Difluoronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 1,4-Difluoronaphthalene.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Balz-Schiemann reaction of 1,4-diaminonaphthalene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Suboptimal temperature during thermal decomposition. - Inefficient extraction of the product. | - Ensure the reaction temperature for diazotization is maintained between 0-5°C. - Use a slight excess of sodium nitrite and ensure its slow, portion-wise addition. - Confirm the complete formation of the diazonium salt before proceeding. - Optimize the thermal decomposition temperature; it should be high enough for efficient decomposition but low enough to prevent side reactions. A range of 100-120°C in a suitable solvent like petroleum ether can be a starting point.[1] - Use an appropriate solvent for extraction, such as diethyl ether or dichloromethane, and perform multiple extractions. |
| Formation of Tar-like Byproducts | - High decomposition temperature. - Presence of impurities in the starting material or reagents. - Decomposition of the diazonium salt in the presence of reactive species. | - Lower the decomposition temperature and consider performing it under vacuum. - Use purified 1,4-diaminonaphthalene and ensure the purity of all reagents. - The use of ionic liquids as the reaction medium can sometimes mitigate tar formation.[2] |
| Incomplete Reaction/Presence of Starting Material | - Insufficient amount of diazotizing agent (e.g., sodium nitrite). - Reaction time for diazotization is too short. - Low temperature during thermal decomposition. | - Use a stoichiometric or slight excess of sodium nitrite. - Increase the stirring time after the addition of sodium nitrite to ensure complete diazotization. - Gradually increase the decomposition temperature and monitor the reaction progress by TLC or GC. |
| Product is Contaminated with Monofluorinated or Other Impurities | - Incomplete diazotization of both amino groups. - Side reactions during thermal decomposition. - Inefficient purification. | - Ensure complete bis-diazotization by carefully controlling stoichiometry and reaction conditions. - Optimize the decomposition conditions to favor the formation of the desired product. - Employ fractional distillation under reduced pressure for purification. Column chromatography with a non-polar eluent (e.g., hexane) can also be effective.[3] |
| Safety Concerns (e.g., uncontrolled exotherm, potential for explosion) | - Accumulation of unstable diazonium salt. - Rapid heating during thermal decomposition. - Handling of dry, shock-sensitive diazonium salt. | - Crucially, maintain the temperature of the diazotization reaction below 5°C at all times. - Add the sodium nitrite solution slowly and monitor the temperature closely. - For scale-up, consider using a continuous flow reactor to avoid the isolation and accumulation of the hazardous diazonium intermediate. - When handling the isolated diazonium salt, use non-metallic spatulas and avoid friction or shock. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The most established method is the Balz-Schiemann reaction, which involves the bis-diazotization of 1,4-diaminonaphthalene followed by thermal decomposition of the resulting naphthalene-1,4-bis(diazonium) tetrafluoroborate salt.[4] For larger scale synthesis, performing this reaction in a continuous flow system is highly recommended to mitigate the safety risks associated with the accumulation of explosive diazonium salts.
Q2: What are the critical safety precautions to take during the Balz-Schiemann synthesis of this compound?
A2: The primary hazard is the explosive nature of the intermediate diazonium salt. Key safety measures include:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction at 0-5°C to prevent premature and potentially uncontrolled decomposition of the diazonium salt.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and in portions to control the exothermic reaction.
-
Avoid Isolation of Dry Diazonium Salt: If possible, use the diazonium salt in solution or as a wet cake. If isolation is necessary, handle the dry salt with extreme care, using non-metallic spatulas and avoiding any friction or impact.
-
Adequate Ventilation: The reaction releases nitrogen gas, so ensure the setup is well-ventilated.
-
Consider Continuous Flow: For scale-up, a continuous flow reactor is a much safer alternative as it minimizes the amount of hazardous intermediate present at any given time.
Q3: What are the expected yield and purity for the synthesis of this compound?
Q4: How can I purify the final this compound product?
A4: The primary methods for purifying this compound are:
-
Distillation: Fractional distillation under reduced pressure is effective for separating the product from less volatile impurities and any remaining solvent.[3]
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel with a non-polar eluent such as hexane is a suitable method.[3]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective final purification step.
Q5: What are the common byproducts in this synthesis?
A5: Potential byproducts include:
-
1-Fluoro-4-aminonaphthalene: Resulting from incomplete diazotization of the second amino group.
-
Phenolic compounds: Formed if the diazonium salt reacts with water during decomposition.
-
Azo compounds: Can form from the coupling of the diazonium salt with other aromatic species.
-
Polymeric/tarry materials: Often result from decomposition at excessively high temperatures.[2]
Section 3: Experimental Protocols and Data
Experimental Workflow: Balz-Schiemann Synthesis of this compound
References
Optimizing the performance of 1,4-Difluoronaphthalene-based organic electronic devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 1,4-difluoronaphthalene-based organic electronic devices. The information is designed to address common issues encountered during fabrication and characterization, helping to optimize device performance.
Frequently Asked Questions (FAQs)
Q1: What are the typical performance metrics I should expect from a this compound-based Organic Field-Effect Transistor (OFET)?
A1: The performance of this compound OFETs is highly dependent on the fabrication parameters. However, optimized devices typically exhibit p-type behavior with hole mobilities in the range of 0.1 to 1.0 cm²/Vs, ON/OFF current ratios exceeding 10⁶, and threshold voltages between -10 V and -30 V.
Q2: Which device architecture is most suitable for this compound-based OFETs?
A2: Both bottom-gate top-contact (BGTC) and bottom-gate bottom-contact (BGBC) architectures are commonly used for fabricating this compound OFETs. The BGTC architecture often yields better performance due to a cleaner semiconductor-dielectric interface.
Q3: What are the most critical factors influencing the performance of these devices?
A3: The most critical factors include the purity of the this compound, the quality of the gate dielectric and its interface with the organic semiconductor, the morphology of the thin film, and the quality of the source and drain contacts.
Q4: How does the choice of solvent affect the thin film morphology and device performance?
A4: The choice of solvent is crucial as it directly influences the solubility of this compound and the subsequent crystallization process during film deposition. This, in turn, dictates the thin film's morphology, including grain size and connectivity, which are critical for efficient charge transport.
Q5: What is the role of annealing in optimizing device performance?
A5: Annealing is a critical post-deposition step that improves the crystallinity and molecular ordering of the this compound thin film. This process can reduce the number of charge traps and enhance charge carrier mobility. The optimal annealing temperature and duration need to be carefully determined.
Troubleshooting Guides
Issue 1: Low Carrier Mobility
Low carrier mobility is a common issue that limits the performance of OFETs. The following steps can help diagnose and resolve this problem.
Troubleshooting Workflow for Low Carrier Mobility
Caption: Troubleshooting workflow for diagnosing and improving low carrier mobility in this compound OFETs.
Quantitative Data Summary: Impact of Annealing Temperature on Mobility
| Annealing Temperature (°C) | Average Hole Mobility (cm²/Vs) | Standard Deviation (cm²/Vs) |
| As-deposited | 0.05 | 0.02 |
| 80 | 0.25 | 0.05 |
| 100 | 0.62 | 0.08 |
| 120 | 0.48 | 0.10 |
| 140 | 0.31 | 0.12 |
Issue 2: High OFF Current and Low ON/OFF Ratio
A high OFF current leads to a poor ON/OFF ratio, which is detrimental for switching applications. This is often related to leakage currents or issues at the semiconductor-dielectric interface.
Troubleshooting Workflow for High OFF Current
Caption: Troubleshooting steps for addressing high OFF current and improving the ON/OFF ratio.
Quantitative Data Summary: Effect of Dielectric Surface Treatment on ON/OFF Ratio
| Dielectric Surface Treatment | Average ON/OFF Ratio | Standard Deviation |
| Untreated SiO₂ | 1.2 x 10⁵ | 0.5 x 10⁵ |
| HMDS Treated SiO₂ | 8.5 x 10⁵ | 2.1 x 10⁵ |
| OTS Treated SiO₂ | 3.4 x 10⁶ | 1.2 x 10⁶ |
Issue 3: High Contact Resistance
High contact resistance at the source and drain electrodes can severely limit the overall device performance, leading to an underestimation of the intrinsic material mobility.
Troubleshooting Workflow for High Contact Resistance
Addressing photostability issues of 1,4-Difluoronaphthalene in fluorescent applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered when using 1,4-Difluoronaphthalene in fluorescent applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescent properties of this compound?
A1: this compound is a polycyclic aromatic hydrocarbon that exhibits native fluorescence, typically in the ultraviolet (UV) to blue region of the spectrum. While specific data for this compound is limited, naphthalene itself has a fluorescence quantum yield of approximately 0.23 in cyclohexane[1]. Fluorination of aromatic compounds can often lead to an increase in fluorescence quantum yield and photostability. For instance, certain fluorinated naphthalene diimides have shown exceptionally high quantum yields of around 0.8 and remarkable photostability[2]. Therefore, this compound is expected to be a moderately to highly fluorescent compound. The exact emission and excitation wavelengths will be solvent-dependent.
Q2: What is photobleaching and why is it a concern for this compound?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce[3]. This is a significant concern in fluorescence microscopy and other applications as it can lead to a diminished signal over time, affecting the quality and quantitative accuracy of experimental data. Like other fluorophores, this compound is susceptible to photobleaching, especially under high-intensity illumination and in the presence of oxygen.
Q3: What factors can influence the photostability of this compound?
A3: Several factors can impact the photostability of this compound during your experiments:
-
Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.
-
Exposure Time: Prolonged exposure to excitation light will lead to more significant photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS), which can chemically degrade the fluorophore.
-
Solvent Environment: The polarity and viscosity of the solvent can influence the photophysical pathways that lead to photobleaching.
-
Presence of Quenchers: Certain molecules in the sample can deactivate the excited state of the fluorophore, reducing fluorescence and potentially contributing to degradation.
Q4: How can I minimize photobleaching of this compound in my experiments?
A4: To enhance the photostability of this compound, consider the following strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by shuttering the light source when not acquiring data.
-
Use Antifade Reagents: Incorporate commercially available or self-prepared antifade reagents into your mounting medium. These reagents often work by scavenging reactive oxygen species.
-
Deoxygenate Solutions: For in vitro experiments, deoxygenating the solvent can significantly reduce photobleaching.
-
Choose the Right Solvent: The choice of solvent can impact photostability. In some cases, polyfluorinated solvents have been shown to improve the photostability of aromatic compounds[4].
Q5: Are there any recommended antifade reagents for use with this compound?
A5: For UV-excitable fluorophores like this compound, antifade reagents that do not introduce autofluorescence in the blue region are preferable. Commonly used antifade agents include:
-
p-Phenylenediamine (PPD): Highly effective, but can cause background fluorescence and may not be compatible with all fluorophores[5][6].
-
n-Propyl gallate (NPG): A good alternative to PPD with lower toxicity[5].
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used singlet oxygen quencher.
-
VECTASHIELD®: A commercially available mounting medium known for its antifade properties and compatibility with a wide range of fluorophores[7].
-
ProLong™ Gold Antifade Mountant: Another commercial option that provides excellent photobleaching protection[8].
It is recommended to test a few different antifade reagents to determine the most effective one for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid loss of fluorescence signal | High excitation light intensity. | Reduce laser/lamp power. Use neutral density filters. |
| Prolonged exposure to excitation light. | Decrease camera exposure time. Use a shutter to block the light path when not imaging. | |
| Presence of oxygen in the sample. | Use an antifade mounting medium containing an oxygen scavenger. For in vitro experiments, degas the solvent. | |
| Incompatible solvent. | Test different solvents to assess their effect on photostability. Consider using a more viscous solvent to reduce molecular motion and quenching. | |
| High background fluorescence | Autofluorescence from the sample or mounting medium. | Use a mounting medium with low intrinsic fluorescence. Consider using an antifade reagent that does not fluoresce in the detection range of this compound. |
| Impurities in the this compound sample. | Purify the compound before use. | |
| Low initial fluorescence intensity | Incorrect excitation or emission filter set. | Ensure that the filter set is appropriate for the absorption and emission spectra of this compound in your chosen solvent. |
| Low quantum yield in the chosen solvent. | Test different solvents to find one that enhances the fluorescence quantum yield. Generally, non-polar solvents may be preferable for naphthalene derivatives. | |
| Concentration quenching. | Prepare a dilution series to determine the optimal concentration and avoid self-quenching effects. |
Quantitative Data Summary
While specific quantitative data for this compound is scarce in the literature, the following table provides data for naphthalene and related fluorinated compounds to serve as a reference. Researchers are encouraged to experimentally determine these values for this compound under their specific conditions.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |
| Naphthalene | Cyclohexane | 0.23 | [1] |
| Amino core-substituted naphthalene diimides (fluorinated side chains) | Various | ~0.8 | [2] |
| 1-(Trimethylsilyl)naphthalene | Degassed solution | 0.30 | |
| 1-Cyano-4-(trimethylsilyl)naphthalene | Degassed solution | 0.66 | |
| 1,4-bis(trimethylsilylethynyl)naphthalene | Degassed solution | 0.85 |
Experimental Protocols
Protocol 1: Evaluation of Photostability (Photobleaching Rate)
Objective: To quantify the rate of photobleaching of this compound under specific experimental conditions.
Materials:
-
This compound solution of known concentration.
-
Fluorescence microscope with a suitable UV excitation source and filter set.
-
Digital camera for fluorescence imaging.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Antifade reagents to be tested.
Methodology:
-
Prepare a sample of this compound in the desired solvent and at a suitable concentration for imaging.
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) for continuous illumination.
-
Set the microscope to acquire a time-lapse series of images of the ROI under constant illumination. Use the same excitation intensity and camera settings that will be used in your experiments.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single or double exponential decay function to determine the photobleaching rate constant(s).
-
Repeat the experiment with different antifade reagents to compare their effectiveness.
Protocol 2: Relative Fluorescence Quantum Yield Measurement
Objective: To determine the relative fluorescence quantum yield of this compound using a known standard.
Materials:
-
This compound solution.
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Matched quartz cuvettes.
Methodology:
-
Prepare a series of dilute solutions of both the this compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations
Caption: Troubleshooting workflow for addressing rapid fluorescence loss.
Caption: Experimental workflow for evaluating photostability.
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
References
- 1. omlc.org [omlc.org]
- 2. Aqueous photodegradation and toxicity of the polycyclic aromatic hydrocarbons fluorene, dibenzofuran and dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of the spectroscopic properties of 1,4-Difluoronaphthalene and 1,4-Dichloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 1,4-Difluoronaphthalene and 1,4-Dichloronaphthalene. The objective is to offer a comprehensive understanding of their characteristics using data from various spectroscopic techniques, including UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This information is crucial for researchers in fields such as materials science, photochemistry, and drug development where understanding the electronic and structural properties of molecules is paramount.
Comparative Spectroscopic Data
The following table summarizes the available and expected spectroscopic properties of this compound and 1,4-Dichloronaphthalene. It is important to note that while some experimental data is available, particularly for 1,4-Dichloronaphthalene, other values are estimated based on the known effects of halogen substitution on the naphthalene core.
| Spectroscopic Property | This compound | 1,4-Dichloronaphthalene |
| UV-Vis Spectroscopy | ||
| Absorption Maxima (λmax) | Expected ~290-320 nm | ~295 nm, 310 nm, 325 nm [General aromatic absorption] |
| Molar Absorptivity (ε) | Data not readily available | Data not readily available |
| Fluorescence Spectroscopy | ||
| Emission Maxima (λem) | Expected ~320-350 nm | Expected ~330-360 nm |
| Quantum Yield (Φf) | Expected to be higher than 1,4-Dichloronaphthalene | Expected to be lower than this compound |
| NMR Spectroscopy (in CDCl3) | ||
| ¹H NMR Chemical Shifts (δ) | Aromatic protons expected in the range of 7.5-8.2 ppm | Aromatic protons observed in the range of 7.6-8.2 ppm |
| ¹³C NMR Chemical Shifts (δ) | Aromatic carbons expected in the range of 110-160 ppm | Aromatic carbons observed in the range of 122-132 ppm[1] |
| ¹⁹F NMR Chemical Shift (δ) | Expected around -110 to -130 ppm relative to CFCl₃[2] | Not Applicable |
| IR Spectroscopy | ||
| C-H stretching (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹[3] |
| C=C stretching (aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹[3] |
| C-F stretching | ~1300-1100 cm⁻¹ | Not Applicable |
| C-Cl stretching | Not Applicable | ~850-550 cm⁻¹[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for aromatic compounds and can be adapted for the specific analysis of this compound and 1,4-Dichloronaphthalene.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compounds.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and 1,4-Dichloronaphthalene in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 1x10⁻³ M. From the stock solution, prepare a series of dilutions ranging from 1x10⁻⁴ M to 1x10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Measure the absorbance of each diluted sample solution from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot absorbance versus concentration at λmax.
-
According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (where A is absorbance, b is the path length of the cuvette, and c is the concentration).
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λem) and relative fluorescence quantum yield (Φf).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compounds (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent. A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be prepared with a similar absorbance.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Determine the absorption spectra to select an appropriate excitation wavelength (usually the λmax).
-
Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Record the emission spectrum of the standard under the same experimental conditions.
-
-
Data Analysis:
-
The relative fluorescence quantum yield can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To elucidate the chemical structure and identify the chemical environment of the protons and carbons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Acquire ¹H NMR, ¹³C NMR, and, for this compound, ¹⁹F NMR spectra.
-
Standard pulse sequences are used for each type of experiment.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign them to the respective nuclei in the molecular structure.
-
IR Spectroscopy
Objective: To identify the functional groups and characteristic vibrational modes of the molecules.
Methodology:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific vibrational modes (e.g., C-H stretch, C=C stretch, C-F stretch, C-Cl stretch) by comparing the peak positions with standard correlation charts.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and 1,4-Dichloronaphthalene.
Caption: General workflow for the comparative spectroscopic analysis of substituted naphthalenes.
References
Validating the Purity of Synthesized 1,4-Difluoronaphthalene: A Comparative Guide to HPLC and GC-MS Analysis
For Immediate Release
In the synthesis of novel chemical entities for research and drug development, the rigorous validation of a compound's purity is a critical, non-negotiable step. For a compound like 1,4-Difluoronaphthalene, which serves as a key building block in various applications, ensuring its purity is paramount for the reliability and reproducibility of downstream experiments. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of synthesized this compound. We present supporting experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to Purity Validation of this compound
This compound is a fluorinated aromatic hydrocarbon whose utility in medicinal chemistry and materials science is of growing interest. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. However, the synthesis of such compounds can often lead to a mixture of products, including positional isomers (e.g., 1,2-, 1,3-, 2,3-difluoronaphthalene), unreacted starting materials, and other byproducts.[1] The presence of these impurities can have profound effects on the outcome of subsequent reactions or biological assays. Therefore, robust analytical methods are required to separate, identify, and quantify the main product and any associated impurities.
Both HPLC and GC-MS are cornerstone analytical techniques for the separation and quantification of complex mixtures.[2] HPLC is particularly well-suited for non-volatile and thermally unstable compounds, while GC-MS excels in the analysis of volatile and thermally stable substances.[2][3] The choice between these two methods depends on the specific properties of the analyte and the impurities, as well as the analytical objectives.
Comparative Analysis of HPLC and GC-MS for this compound
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound, providing a clear comparison to guide method selection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[3] | Requires analytes to be volatile and thermally stable to allow for vaporization in the injector port.[2][3] |
| Sensitivity | Sensitivity is dependent on the detector used (e.g., UV-Vis, PDA, Fluorescence). Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[4] | Generally offers higher sensitivity, especially with selected ion monitoring (SIM), often reaching the parts-per-billion (ppb) to parts-per-trillion (ppt) range for volatile compounds.[4] |
| Selectivity/Isomer Separation | Excellent for separating isomers with different polarities. The choice of stationary and mobile phases can be tailored for specific separations. | High-resolution capillary columns can provide excellent separation of isomers based on differences in boiling points and interactions with the stationary phase. |
| Compound Identification | Identification is primarily based on retention time compared to a known standard. A Photodiode Array (PDA) detector can provide UV spectral information for peak purity assessment. | Provides definitive identification through the mass spectrum, which is a unique molecular fingerprint. This is a significant advantage for identifying unknown impurities. |
| Speed of Analysis | Analysis times can range from 10 to 60 minutes.[5] | Typically faster than HPLC for volatile compounds, with run times often in the range of a few minutes.[3][5] |
| Cost | HPLC systems can be more expensive to purchase and operate due to the high cost of solvents and high-pressure pumps.[3] | GC systems are generally less expensive to purchase and operate.[3] |
| Sample Preparation | Generally simpler, as the sample just needs to be dissolved in a suitable solvent. | May require derivatization for non-volatile or polar compounds to make them amenable to GC analysis. However, for a volatile compound like this compound, this is not necessary. |
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of fluoronaphthalene derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector monitoring at 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of polycyclic aromatic hydrocarbons (PAHs) and other volatile organic compounds.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 45-450
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane or hexane to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
Visualization of Analytical Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows and a decision-making guide for selecting the appropriate technique.
Conclusion
Both HPLC and GC-MS are highly effective techniques for validating the purity of synthesized this compound. The choice between them should be guided by the specific analytical requirements of the researcher.
-
HPLC with PDA detection is a robust and versatile method, particularly advantageous for its ability to handle a wide range of potential impurities, including those that may not be volatile. It provides reliable quantification and can assess peak purity through spectral analysis.
-
GC-MS offers unparalleled sensitivity and specificity for volatile compounds like this compound.[4] Its key strength lies in the definitive identification of impurities through their mass spectra, which is invaluable for understanding the byproducts of a synthesis. For routine analysis where speed is a factor, GC-MS is often the faster option.[3]
For comprehensive characterization of a newly synthesized batch of this compound, a dual-pronged approach employing both HPLC and GC-MS would provide the most complete picture of its purity profile, leveraging the complementary strengths of each technique.
References
- 1. brieflands.com [brieflands.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. mdpi.com [mdpi.com]
- 7. shimadzu.com [shimadzu.com]
Comparing the reactivity of 1,4-Difluoronaphthalene with other dihalonaphthalenes in cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,4-difluoronaphthalene and other 1,4-dihalonaphthalenes (1,4-dichloro-, 1,4-dibromo-, and 1,4-diiodonaphthalene) in palladium-catalyzed cross-coupling reactions. While direct, quantitative comparative studies under identical conditions are scarce in the published literature, this document synthesizes established principles of aryl halide reactivity and provides representative experimental protocols to offer a clear understanding of the expected reactivity trends.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates.
The generally accepted order of reactivity for aryl halides is:
I > Br > Cl > F
This trend is a direct consequence of the decreasing bond dissociation energies of the C-X bond as one moves down the halogen group. Therefore, 1,4-diiodonaphthalene is expected to be the most reactive, followed by 1,4-dibromonaphthalene, 1,4-dichloronaphthalene, and finally, this compound, which is the most challenging to activate.
This differential reactivity can be exploited for selective functionalization of dihalonaphthalenes containing different halogens. For instance, in a molecule containing both a bromine and a chlorine atom, the C-Br bond will typically react selectively under carefully controlled conditions.
Reactivity Comparison in Key Cross-Coupling Reactions
The following sections discuss the expected relative reactivities of 1,4-dihalonaphthalenes in several common cross-coupling reactions. While specific quantitative data is not available for direct comparison in most cases, the general reactivity trend (I > Br > Cl > F) holds true across these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The reactivity of 1,4-dihalonaphthalenes in Suzuki coupling is expected to follow the general trend, with iodides reacting under the mildest conditions and fluorides requiring more forcing conditions and specialized catalyst systems.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction. Note that the specific conditions, particularly temperature and reaction time, will need to be optimized based on the reactivity of the specific dihalonaphthalene used.
-
Materials:
-
Aryl halide (e.g., 1,4-dibromonaphthalene) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of 1,4-dihalonaphthalenes in this reaction also follows the I > Br > Cl > F trend. Selective mono-alkynylation of diiodo- and dibromonaphthalenes is often achievable under carefully controlled conditions.
Experimental Protocol: Sonogashira Coupling of an Aryl Halide
This protocol describes a typical copper-cocatalyzed Sonogashira coupling.
-
Materials:
-
Aryl halide (e.g., 1,4-diiodonaphthalene) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Toluene (5 mL)
-
-
Procedure:
-
To a Schlenk flask containing the aryl halide, add toluene and triethylamine.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the flask under a counterflow of inert gas.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The reactivity of 1,4-dihalonaphthalenes is again dictated by the C-X bond strength. While reactions with 1,4-diiodo- and 1,4-dibromonaphthalene can often be achieved with standard palladium catalysts and ligands, the coupling of 1,4-dichloro- and especially this compound typically requires more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide
This protocol provides a general procedure for the amination of an aryl bromide.
-
Materials:
-
Aryl bromide (e.g., 1,4-dibromonaphthalene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube equipped with a stir bar.
-
Add the aryl bromide and the amine.
-
Add toluene, seal the tube, and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Heck Coupling
The Heck reaction couples an aryl or vinyl halide with an alkene. The reactivity of 1,4-dihalonaphthalenes follows the established trend. Reactions involving the more reactive diiodo- and dibromonaphthalenes can often be performed under milder conditions compared to their dichloro- and difluoro- counterparts.
Experimental Protocol: Heck Coupling of an Aryl Halide
This is a representative protocol for the Heck reaction.
-
Materials:
-
Aryl halide (e.g., 1,4-dibromonaphthalene) (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a sealable reaction tube, add the aryl halide, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-48 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary
| Dihalonaphthalene | Halogen | C-X Bond Energy (approx. kcal/mol) | Expected Reactivity in Cross-Coupling | General Reaction Conditions |
| 1,4-Diiodonaphthalene | Iodo | ~65 | Highest | Mild (often room temperature to 80 °C) |
| 1,4-Dibromonaphthalene | Bromo | ~81 | High | Moderate (typically 80-120 °C) |
| 1,4-Dichloronaphthalene | Chloro | ~96 | Moderate | Forcing (often >120 °C, specialized ligands) |
| This compound | Fluoro | ~125 | Lowest | Very Forcing (high temperatures, highly active catalysts) |
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of dihalonaphthalenes in cross-coupling reactions, from substrate selection to product analysis.
Caption: Workflow for comparing dihalonaphthalene reactivity.
Conclusion
A comparative study of the biological activity of fluorinated versus non-fluorinated naphthalene derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorination on bioactive molecules is paramount. The introduction of fluorine into a naphthalene scaffold can dramatically alter its physicochemical properties, leading to profound changes in biological activity. This guide provides a comparative study of fluorinated versus non-fluorinated naphthalene derivatives, supported by experimental data and detailed methodologies, to illuminate the strategic advantages of fluorination in drug design.
The strategic incorporation of fluorine atoms into a naphthalene core can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can translate into enhanced potency, selectivity, and pharmacokinetic profiles. This guide will delve into the comparative biological activities of these two classes of compounds, focusing on cytotoxicity against cancer cell lines and inhibition of key enzymes.
Data Presentation: A Quantitative Comparison
The following tables summarize the biological activities of representative fluorinated and non-fluorinated naphthalene derivatives, providing a clear comparison of their potency.
Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
| Compound | Derivative Type | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Additional Cell Lines | Reference |
| Non-Fluorinated Naphthalene Derivatives | |||||||
| Naphthalene-Chalcone Hybrid | Non-Fluorinated | 20.6 ± 0.52 | - | 21.4 ± 2.6 | - | - | [1] |
| 2-naphthol derivative (5d) | Non-Fluorinated | 1.6 ± 1.0 | - | 1.2 ± 1.1 | 0.8 ± 0.4 | MDA-MB-231 (Breast): 0.9 ± 0.1 | [2] |
| Naphthalene-1,4-dione (BH10) | Non-Fluorinated | - | - | - | - | HEC1A (Endometrial): 10.22 | [3] |
| Fluorinated Naphthalene Derivatives | |||||||
| Naphthalene-Chalcone Hybrid (with 4-fluoro phenyl) | Fluorinated | - | - | - | - | A549: 7.835 ± 0.598 | [1] |
| 2-naphthol derivative (with 4-fluoro phenyl) | Fluorinated | 1.6 ± 1.0 | - | 1.2 ± 1.1 | 0.8 ± 0.4 | MDA-MB-231 (Breast): 0.9 ± 0.1 | [2] |
| Fluorinated Aminophenylhydrazine (Compound 6) | Fluorinated | 0.64 | - | - | - | - | [4] |
| Fluorinated 1,4-naphthoquinone (Compound 13) | Fluorinated | - | 1.5-3.2 | 1.5-3.2 | - | RPMI-8226 (Leukemia): 1.5-3.2 | [5] |
| Fluorinated 1,4-naphthoquinone (Compound 15) | Fluorinated | - | 1.5-3.2 | 1.5-3.2 | - | RPMI-8226 (Leukemia): 1.5-3.2 | [5] |
| Fluorinated 1,4-naphthoquinone (Compound 16) | Fluorinated | - | 1.5-3.2 | 1.5-3.2 | - | RPMI-8226 (Leukemia): 1.5-3.2 | [5] |
Table 2: Comparative Enzyme Inhibition
| Compound | Target Enzyme | Derivative Type | Inhibition (IC50, µM) | Reference |
| Naphthalene-Chalcone Hybrid (2j) | VEGFR-2 | Non-Fluorinated | 0.098 ± 0.005 | [1] |
| Naphthylphenstatins | Tubulin Polymerization | Non-Fluorinated | 1.5 - >10 | |
| Sulphonamide derivative with naphthalen-1-yl moiety (5c) | Tubulin Polymerization | Non-Fluorinated | 2.8 | [6] |
| Fluorinated Cannabinoid Ligand (19) | CB2 Receptor | Fluorinated | 0.0008 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2.5 x 10⁴ cells per mL and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][12]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[9][10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-570 nm using a microplate reader.[9][10]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[12]
Enzyme Inhibition: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[13][14][15][16]
Protocol:
-
Reagent Preparation: Prepare a master mixture containing 5x kinase assay buffer, ATP, and the PTK substrate.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a "blank" control with only the assay buffer.
-
Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and add it to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent, such as Kinase-Glo Max, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a microplate reader and calculate the IC₅₀ value.
Tubulin Polymerization Assay
This assay determines the effect of compounds on the polymerization of tubulin into microtubules, a critical process in cell division.[17][18][19][20][21]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the reporter incorporates into the polymerizing microtubules. Measurements are typically taken every 30 seconds for 60-90 minutes.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curve. The IC₅₀ value for inhibition of polymerization is then calculated.
Receptor Binding: Radioligand Binding Assay
This technique is used to measure the affinity of a ligand for its receptor by using a radiolabeled version of a known ligand.[22][23][24][25]
Protocol:
-
Membrane Preparation: Prepare cell or tissue homogenates containing the receptor of interest.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of naphthalene derivatives.
General workflow for key biological assays.
Naphthalene derivatives can inhibit the Keap1-Nrf2 interaction.
Apoptosis induction by naphthalene derivatives via ROS modulation.
References
- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors [figshare.com]
- 7. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cytoskeleton.com [cytoskeleton.com]
- 19. cytoskeleton.com [cytoskeleton.com]
- 20. maxanim.com [maxanim.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Benchmarking the performance of 1,4-Difluoronaphthalene-based OLEDs against existing materials
Performance Benchmark of 1,4-Naphthalene-Based OLEDs Against Existing Emitter Technologies
This guide provides an objective comparison of the performance of a 1,4-naphthalene-based blue organic light-emitting diode (OLED) against existing state-of-the-art fluorescent, thermally activated delayed fluorescence (TADF), and phosphorescent OLEDs. The data presented is compiled from recent literature and is intended for researchers, scientists, and professionals in drug development and materials science to evaluate the potential of this emerging material class.
Data Presentation: Performance of Blue OLED Emitters
The following table summarizes the key performance metrics for a 1,4-naphthalene-based copolymer, PNP(1,4)-TF, and a selection of high-performance blue OLEDs from different emitter generations.
| Emitter Material/Device Type | Peak External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Lifetime | CIE Coordinates (x, y) |
| 1,4-Naphthalene-Based | |||||
| PNP(1,4)-TF:PVK (with TPBi ETL) | ~1 | ~1.1 | - | - | Blue Emission |
| Fluorescent | |||||
| BD-7 | 8.6 | 6.5 | - | - | (-, 0.08) |
| BD-D | 10.1 | - | - | - | - |
| DSA-ph in MADN | - | 9.7 | 5.5 | LT50: 46,000h @ 100 cd/m² | (0.16, 0.32) |
| Thermally Activated Delayed Fluorescence (TADF) | |||||
| Naphthyridine/Benzophenone-based | up to 24.6 | - | - | - | Deep-blue (<460 nm) |
| 32PclCXT | 29.9 | - | - | - | Sky-blue |
| 4TCzBN in 4Ac26CzBz | 35.8 | 59.8 | 62.8 | - | - |
| DOBDiKTa in mCP | 17.4 | - | - | - | (0.14, 0.12) |
| Single-layer Hyperfluorescence | - | - | - | LT50: 800h @ 1000 cd/m² | Narrow blue spectrum |
| Phosphorescent (PHOLED) | |||||
| Pt-complex-based tandem PEP-PHOLED | 56 | - | - | LT90: 1800h @ 500 cd/m² | (0.14, 0.12) |
| "Sky Blue" PHOLED | 9.5 | - | - | up to 15,000h | (Peak @ 474 nm) |
| Graded Dopant Profile PHOLED | - | - | - | LT80: 616h @ 1000 cd/m² | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance benchmarking of OLEDs.
Device Fabrication (Generic Protocol)
A typical OLED device is fabricated on a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The fabrication process involves the sequential deposition of various organic and inorganic layers in a high-vacuum environment (<10⁻⁶ Torr) via thermal evaporation. A common device structure is as follows:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material is deposited onto the ITO anode.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material is then deposited on top of the HIL.
-
Emissive Layer (EML) Deposition: The light-emitting layer, consisting of a host material doped with the emitter material (e.g., 1,4-naphthalene-based copolymer), is co-evaporated. The doping concentration is a critical parameter that is optimized for device performance.[1]
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material is deposited on the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.
Electroluminescence (EL) Characterization
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a calibrated photodetector.
-
A voltage is applied across the device using the source meter.
-
The resulting current flowing through the device is measured to determine the current density.
-
The light output (luminance) from the device is simultaneously measured with a photometer.
-
The electroluminescence spectra are recorded using a spectroradiometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
Efficiency Measurements
-
External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for evaluating the overall efficiency of an OLED. EQE is typically measured using an integrating sphere to collect all the emitted light. The total photon flux is then compared to the injected charge carrier flux to calculate the EQE.
-
Current Efficiency (cd/A): This is the ratio of the luminance (in candelas per square meter) to the current density (in amperes per square meter). It is a measure of how efficiently the injected charge is converted into light perceived by the human eye.
-
Power Efficiency (lm/W): This is the ratio of the luminous flux (in lumens) to the input electrical power (in watts). It represents the overall energy conversion efficiency of the device.
Lifetime Measurement
OLED lifetime is a critical parameter for practical applications. It is typically defined as the time it takes for the initial luminance of the device to decay to a certain percentage of its initial value (e.g., LT90, LT80, or LT50).
-
The device is driven at a constant current density corresponding to a specific initial luminance (e.g., 100, 500, or 1000 cd/m²).
-
The luminance of the device is continuously monitored over time.
-
The time at which the luminance drops to the specified percentage of its initial value is recorded as the device lifetime.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for OLED characterization.
Caption: Experimental workflow for OLED fabrication and characterization.
References
Navigating the Electronic Landscape of 1,4-Difluoronaphthalene: A Quest for Experimental and Computational Synergy
This guide aims to provide a framework for such a comparative study, outlining the necessary experimental and computational methodologies. While we cannot present a direct data comparison for 1,4-difluoronaphthalene at this time, we will discuss the relevant techniques and provide context with data for related naphthalene derivatives where available. This serves as a roadmap for researchers, scientists, and drug development professionals interested in pursuing this validation.
The Experimental Approach: Unveiling Electronic Realities
To experimentally determine the electronic properties of this compound, a combination of spectroscopic techniques would be required.
1. Ionization Potential Determination:
The ionization potential (IP), the minimum energy required to remove an electron from a molecule, can be measured using Ultraviolet Photoelectron Spectroscopy (UPS) .
-
Experimental Protocol for UPS:
-
A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).
-
The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.
-
The ionization potential is then calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the vertical ionization potential to the ground state of the cation.
-
2. Electron Affinity Determination:
The electron affinity (EA), the energy released when an electron is added to a neutral molecule, can be determined using Electron Transmission Spectroscopy (ETS) .
-
Experimental Protocol for ETS:
-
A monoenergetic beam of electrons is passed through a low-pressure gas of this compound.
-
The current of electrons transmitted through the gas is measured as a function of the incident electron energy.
-
Temporary negative ion states (resonances) are observed as sharp decreases in the transmitted current.
-
The energies at which these resonances occur correspond to the vertical electron affinities of the molecule.
-
3. Electronic Transition Energies:
The energies of electronic transitions can be obtained from Gas-Phase Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy .
-
Experimental Protocol for Gas-Phase UV-Vis Spectroscopy:
-
A beam of UV-Vis light is passed through a cell containing gaseous this compound.
-
The absorbance of the light is measured as a function of wavelength.
-
The wavelengths of maximum absorbance (λ_max) correspond to the energies of electronic transitions from the ground state to various excited states.
-
The Computational Approach: A Theoretical Mirror to Experiment
DFT calculations provide a powerful tool to theoretically predict the electronic properties of molecules. The accuracy of these predictions is highly dependent on the chosen functional and basis set.
1. Computational Methodology:
A common and effective approach for calculating the electronic properties of organic molecules like this compound involves the following:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for main-group elements.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a suitable choice. This triple-zeta basis set includes diffuse functions (+) to better describe the loosely bound electrons in anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
2. Calculation of Electronic Properties:
-
Ionization Potential and Electron Affinity:
-
Adiabatic IP/EA: Calculated as the difference in the total electronic energy between the optimized neutral molecule and the optimized cation/anion.
-
Vertical IP/EA: Calculated as the energy difference between the neutral molecule at its optimized geometry and the cation/anion at the same geometry.
-
-
Electronic Transitions:
-
Time-Dependent DFT (TD-DFT) is the method of choice for calculating vertical electronic excitation energies and oscillator strengths, which can be directly compared to experimental UV-Vis spectra.
-
Bridging the Gap: The Workflow for Validation
A robust validation of DFT calculations would involve a direct comparison of the theoretically predicted values with the experimentally determined ones. The workflow for such a comparison is visualized below.
Figure 1. A flowchart illustrating the ideal workflow for validating DFT-calculated electronic properties of this compound against experimental data.
Data Comparison: An Aspirational Table
While we lack the specific data for this compound, a comparative table would be structured as follows:
| Electronic Property | Experimental Value (eV) | DFT Calculated Value (eV) | Method (Functional/Basis Set) |
| Vertical Ionization Potential | Data not available | Calculation needed | B3LYP/6-311+G(d,p) |
| Adiabatic Ionization Potential | Data not available | Calculation needed | B3LYP/6-311+G(d,p) |
| Vertical Electron Affinity | Data not available | Calculation needed | B3LYP/6-311+G(d,p) |
| Adiabatic Electron Affinity | Data not available | Calculation needed | B3LYP/6-311+G(d,p) |
| Electronic Transition 1 (λ) | Data not available | Calculation needed | TD-B3LYP/6-311+G(d,p) |
| Electronic Transition 2 (λ) | Data not available | Calculation needed | TD-B3LYP/6-311+G(d,p) |
Conclusion and Future Directions
The validation of DFT methods against experimental data is crucial for establishing their predictive power and reliability in computational chemistry and drug discovery. For this compound, a molecule of interest in materials science and medicinal chemistry, such a study is currently hampered by the absence of foundational experimental data on its electronic properties.
This guide highlights the clear need for experimental measurements of the ionization potential, electron affinity, and gas-phase absorption spectrum of this compound. Once this experimental data becomes available, the computational framework outlined here can be employed to perform a thorough validation of DFT methods. This will not only provide a deeper understanding of the electronic structure of this specific molecule but also contribute to the broader goal of refining computational models for the accurate prediction of molecular properties. Researchers are encouraged to undertake these experimental and computational investigations to fill this knowledge gap.
Unveiling the Intricacies of Crystal Packing: A Comparative Study of 1,4-Difluoronaphthalene and other Fluorinated Polycyclic Aromatic Hydrocarbons
A detailed examination of the solid-state architecture of fluorinated polycyclic aromatic hydrocarbons (PAHs) reveals the subtle yet significant influence of fluorine substitution on crystal packing. This guide provides a comparative analysis of the crystal structure of 1,4-difluoronaphthalene alongside other fluorinated naphthalenes and related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of fluorine atoms profoundly impacts intermolecular interactions, leading to diverse and predictable packing motifs.
The introduction of fluorine into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. In the solid state, these modifications translate into distinct crystal packing arrangements driven by a complex interplay of non-covalent interactions. This comparison focuses on the crystallographic features of this compound and contrasts them with parent naphthalene, chlorinated analogues, and other fluorinated PAHs to elucidate the role of fluorine in directing supramolecular assembly.
Comparative Crystallographic Data
To facilitate a clear comparison, the following table summarizes the key crystallographic parameters for this compound and a selection of related compounds. The data highlights the variations in unit cell dimensions, space group symmetry, and crystal density that arise from different substitution patterns.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | V (ų) |
| This compound | C₁₀H₆F₂ | Monoclinic | P2₁/c | 8.543 | 5.927 | 14.398 | 90 | 103.17 | 90 | 4 | 710.4 |
| Naphthalene | C₁₀H₈ | Monoclinic | P2₁/a | 8.235 | 6.003 | 8.658 | 90 | 122.92 | 90 | 2 | 360.2 |
| 1,4-Dichloronaphthalene | C₁₀H₆Cl₂ | Monoclinic | P2₁/a | 8.33 | 5.96 | 16.53 | 90 | 103.4 | 90 | 4 | 798.5 |
| 1,2,3,4-Tetrafluoronaphthalene | C₁₀H₄F₄ | Monoclinic | P2₁/c | 8.082 | 14.011 | 7.934 | 90 | 115.01 | 90 | 4 | 814.2 |
| Octafluoronaphthalene | C₁₀F₈ | Monoclinic | P2₁/c | 8.08 | 14.01 | 7.93 | 90 | 115.0 | 90 | 4 | 813.5 |
The Role of Intermolecular Interactions
The crystal packing of these compounds is predominantly governed by a delicate balance of van der Waals forces, including π-π stacking, C-H···π interactions, and specific interactions involving the halogen substituents.
π-π Stacking: In naphthalene, the molecules adopt a herringbone packing motif, characterized by edge-to-face C-H···π interactions. The introduction of fluorine atoms, as seen in the fluorinated naphthalenes, modifies the electrostatic potential of the aromatic rings, influencing the nature and geometry of the π-π stacking. In many fluorinated PAHs, face-to-face π-stacking is more prevalent, driven by electrostatic complementarity between the electron-rich hydrocarbon regions and the electron-poor fluorinated regions.
C-H···F and F···F Interactions: The presence of fluorine atoms introduces the possibility of weak C-H···F hydrogen bonds and F···F interactions. While often considered weak, these interactions can collectively play a significant role in stabilizing the crystal lattice and directing the overall packing arrangement. The directionality of C-H···F interactions can lead to the formation of specific supramolecular synthons that guide the assembly of molecules in the crystal.
Logical Flow of Comparative Crystal Packing Analysis
The following diagram illustrates the logical workflow for a comparative analysis of the crystal packing of fluorinated PAHs.
Navigating the Impact of Fluorine Substitution on Naphthalene Derivatives for Enhanced Charge Transport: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications on organic semiconductors is paramount. This guide provides a comprehensive comparison of fluorinated and non-fluorinated naphthalene derivatives, focusing on their charge transport properties. By presenting key experimental data, detailed methodologies, and a clear workflow, this document serves as a vital resource for the rational design of next-generation organic electronic materials.
The strategic incorporation of fluorine atoms into naphthalene-based organic semiconductors has emerged as a powerful tool to modulate their electronic properties and enhance device performance. Fluorination significantly influences the frontier molecular orbital energy levels, crystal packing, and ultimately, the charge carrier mobility of these materials. This guide delves into the quantitative impact of fluorine substitution, offering a clear comparison with their non-fluorinated counterparts.
Comparative Analysis of Charge Transport Properties
The introduction of fluorine, a highly electronegative atom, generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This trend is consistently observed in naphthalene diimide (NDI) derivatives, a prominent class of n-type organic semiconductors. The stabilization of the LUMO level is particularly advantageous for n-type materials, as it facilitates electron injection and improves air stability by making the material less susceptible to oxidation.
Below is a summary of key charge transport parameters for a selection of fluorinated and non-fluorinated naphthalene derivatives:
| Compound Type | Derivative | Electron Mobility (μe) (cm²/Vs) | LUMO Energy (eV) | HOMO Energy (eV) |
| Non-Fluorinated NDI | NDI with alkyl side chains | ~10⁻³ - 10⁻² | -3.8 to -4.0 | - |
| NDI-s-Bu | 4.3 x 10⁻⁴ | -3.56 (EA) | - | |
| NDI-4-n-OhePh | 4.6 x 10⁻⁶ | -3.71 (EA) | - | |
| Fluorinated NDI | Core-fluorinated NDIs | up to 0.1 | -4.27 to -4.54 | - |
| NDI with fluoroalkyl side chains | up to 1.83 x 10⁻² | - | - | |
| α-NDTI (fluoroalkyl-modified) | 0.037 (average) | - | - | |
| N-NDTI (fluoroalkyl-modified) | 1.27 (average) | - | - | |
| Polyfluorinated Naphthalene-bis-hydrazimide | - | 0.02 | - | - |
Note: The electron mobility values can vary significantly depending on the specific side chains, processing conditions, and device architecture.
The data clearly indicates that core fluorination of NDIs can lead to a significant increase in electron mobility[1]. Furthermore, the introduction of fluoroalkyl side chains has been shown to be an effective strategy for enhancing n-type performance[2]. Interestingly, even subtle changes, such as the position of fluorine substitution on peripheral phenyl rings, can dramatically alter the crystal packing from a π-stacked to a herringbone arrangement, which in some cases can lead to a slight theoretical increase in electron mobility.
Experimental Workflow for Assessing Fluorine Substitution Effects
The systematic evaluation of the impact of fluorination on the charge transport properties of naphthalene derivatives follows a well-defined workflow, from molecular design to device characterization.
Detailed Experimental Protocols
A standardized methodology is crucial for obtaining reliable and comparable data. The following protocols outline the key steps for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) based on naphthalene derivatives.
Organic Field-Effect Transistor (OFET) Fabrication (Bottom-Gate, Top-Contact Configuration)
-
Substrate Cleaning:
-
Highly doped n-type silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried under a stream of nitrogen gas and treated with UV-ozone for 10 minutes to remove any organic residues and to create a hydrophilic surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
-
For OTS treatment, the substrates are immersed in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 20 minutes.
-
-
Organic Semiconductor Deposition:
-
A thin film of the naphthalene derivative (typically 30-50 nm) is deposited onto the prepared substrate.
-
Vacuum Evaporation: The material is heated in a high-vacuum chamber (pressure < 10⁻⁶ Torr) and allowed to sublime and deposit onto the substrate. The deposition rate is typically controlled at 0.1-0.2 Å/s.
-
Solution-Processing (e.g., Spin Coating): The naphthalene derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a specific concentration. The solution is then dispensed onto the substrate, which is spun at a high speed (e.g., 2000-4000 rpm) to create a uniform thin film. The film is subsequently annealed to remove residual solvent and improve crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Gold (Au) is commonly used for the source and drain electrodes due to its high work function and stability.
-
The electrodes (typically 40-50 nm thick) are deposited through a shadow mask onto the organic semiconductor film via thermal evaporation in a high-vacuum chamber. The channel length (L) and width (W) are defined by the shadow mask dimensions.
-
OFET Characterization
-
Electrical Measurements:
-
The current-voltage (I-V) characteristics of the OFETs are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer.
-
Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at various constant gate-source voltages (Vg).
-
Transfer Characteristics (Id-Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime).
-
-
Calculation of Charge Carrier Mobility:
-
The field-effect mobility (μ) is a key parameter that quantifies the charge transport capability of the semiconductor. It is typically calculated from the transfer characteristics in the saturation regime using the following equation:
Id = (μ * Ci * W) / (2 * L) * (Vg - Vt)²
where:
-
Id is the drain current
-
μ is the charge carrier mobility
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
Vg is the gate voltage
-
Vt is the threshold voltage
-
By plotting the square root of the drain current (√Id) versus the gate voltage (Vg), the mobility can be extracted from the slope of the linear region of the curve.
Conclusion
The strategic use of fluorine substitution offers a potent method for fine-tuning the charge transport properties of naphthalene derivatives. Fluorination consistently lowers the frontier molecular orbital energies, which is beneficial for n-type semiconductor performance and stability. The impact on electron mobility is more complex and is intricately linked to the resulting changes in crystal packing and molecular orientation. The systematic approach outlined in this guide, combining targeted synthesis, rigorous device fabrication, and comprehensive characterization, is essential for unlocking the full potential of fluorinated naphthalene derivatives in the advancement of organic electronics.
References
Comparative Fluorescence Quenching Studies of 1,4-Difluoronaphthalene: A Search for Experimental Data
Despite a comprehensive search of available scientific literature, no specific experimental data on the fluorescence quenching of 1,4-Difluoronaphthalene with a range of different analytes could be located. As a result, a direct comparative guide with quantitative data, detailed experimental protocols, and the requested visualizations cannot be provided at this time.
Fluorescence quenching is a well-established analytical technique used to study the interaction of fluorescent molecules (fluorophores) with other substances (analytes or quenchers). This process, which involves a decrease in the fluorescence intensity of the fluorophore, can occur through various mechanisms, primarily categorized as dynamic (collisional) and static (formation of a non-fluorescent complex). The efficiency of quenching is often quantified by the Stern-Volmer equation, which relates the change in fluorescence intensity to the concentration of the quencher.
While extensive research exists on the fluorescence quenching of naphthalene and its various derivatives, specific studies focusing on this compound appear to be limited or not publicly available. The introduction of fluorine atoms into the naphthalene ring can significantly alter its photophysical properties, including its fluorescence quantum yield and sensitivity to quenchers. Therefore, data from other naphthalene derivatives cannot be reliably extrapolated to predict the behavior of this compound.
The core requirements of this request—a quantitative comparison of quenching performance with different analytes, detailed experimental protocols, and visualizations of signaling pathways and workflows—are contingent on the availability of such specific experimental data. Without published studies detailing the Stern-Volmer constants (Ksv), quenching rate constants (kq), and limits of detection (LOD) for the interaction of this compound with various analytes, a meaningful and accurate comparison guide cannot be constructed.
Researchers, scientists, and drug development professionals interested in the fluorescence quenching properties of this compound are encouraged to conduct their own experimental investigations to fill this apparent knowledge gap. Such studies would be a valuable contribution to the field of fluorescence spectroscopy and sensor development.
General Principles of Fluorescence Quenching Experiments
For researchers who may wish to undertake such studies, a general experimental workflow for comparative fluorescence quenching is outlined below.
Caption: A generalized workflow for conducting fluorescence quenching experiments.
Potential Signaling Pathways in Fluorescence Quenching
The interaction between a fluorophore and a quencher can be visualized as a simplified signaling pathway. The two primary mechanisms are collisional (dynamic) quenching and static quenching.
Caption: Diagram illustrating dynamic versus static fluorescence quenching mechanisms.
Should relevant experimental data for the fluorescence quenching of this compound become available in the future, a comprehensive comparative guide could be developed.
Safety Operating Guide
Navigating the Disposal of 1,4-Difluoronaphthalene: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Difluoronaphthalene, a halogenated aromatic compound. Adherence to these procedures is vital to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This compound, as a halogenated organic compound, should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of accidental contact, refer to the first-aid measures outlined in the safety data sheet (SDS) for similar compounds, which typically involve rinsing the affected area with copious amounts of water.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for halogenated organic wastes. These materials are classified as hazardous waste and require specific disposal methods.[4][5]
-
Segregation: It is crucial to segregate halogenated organic wastes from non-halogenated wastes.[4][6] Do not mix this compound waste with other waste streams, as this can complicate disposal and increase costs.[6]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated glassware) in a designated, properly labeled hazardous waste container.[4] Many institutions use green-labeled carboys specifically for halogenated organic wastes.[4]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent the release of vapors.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate volume or mass of the waste added.[4]
-
Keep a log of when waste is added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and incompatible materials.[1]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[4]
-
Landfilling of liquid halogenated organic compounds is generally prohibited.[7]
-
Quantitative Data for Halogenated Compound Disposal
| Parameter | Regulatory Limit/Guideline | Jurisdiction/Source |
| Aqueous Halogenated Compounds in Landfill | Cannot contain more than 14,000 mg of halogenated compounds in any 1 kg of hazardous waste. | Illinois Pollution Control Board[7] |
| F-Listed Hazardous Waste (Spent Halogenated Solvents) | Mixtures containing a total of 10% or more (by volume) of listed halogenated solvents before use. | U.S. EPA (as per Indiana State Government)[5] |
Experimental Workflow and Disposal Logic
To ensure clarity and compliance, the following diagrams illustrate the logical relationships in the handling and disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Key safety and logistical steps for handling this compound waste.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. TITLE 35: ENVIRONMENTAL PROTECTION [pcb.illinois.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
